Technical Documentation Center

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
  • CAS: 1392491-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Abstract The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise determination of the molecular architectur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise determination of the molecular architecture of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, multi-faceted analytical workflow for the unambiguous structure elucidation of a specific derivative, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one. This document moves beyond a simple recitation of techniques, offering a rationale for the strategic application of Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. It is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for molecular characterization.

Introduction: The Analytical Imperative

The molecule at the center of this guide, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, combines several key structural features: a bicyclic tetrahydroisoquinolinone core, a bromine substituent on the aromatic ring, and an N-methyl group. Each feature presents a unique signature that can be interrogated by modern analytical techniques. The goal of structure elucidation is not merely to confirm a proposed structure but to systematically eliminate all other possibilities. This requires a logical and synergistic application of orthogonal analytical methods, where the data from one technique corroborates and refines the hypotheses drawn from another.

This guide will detail the logical flow of analysis, beginning with the determination of the molecular formula and the identification of key isotopic patterns, followed by the meticulous assembly of the molecular framework through NMR connectivity experiments.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established.

  • Molecular Formula: C₁₀H₁₀BrNO

  • Molecular Weight: 240.10 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

  • Degree of Unsaturation (DoU): The DoU is calculated as: C + 1 - (H/2) - (X/2) + (N/2). For C₁₀H₁₀BrNO, this is 10 + 1 - (10/2) - (1/2) + (1/2) = 6. This value indicates the total number of rings and/or double bonds. The structure contains a benzene ring (4 degrees of unsaturation), a carbonyl group (1 degree), and a second ring (1 degree), which perfectly matches the calculated DoU of 6.

Mass Spectrometry: Confirming the Formula and Key Elements

Mass spectrometry is the initial and indispensable tool for confirming the molecular weight and elemental composition. For a halogenated compound, it provides a distinctive and confirmatory signature.

Causality Behind Experimental Choices:

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) is chosen over lower-resolution methods. This is because HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the elemental formula. ESI is selected as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

Expected High-Resolution Mass Spectrum (HRMS) Data:

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2] This results in a characteristic doublet for the molecular ion peak, with the [M+2]⁺ peak having almost the same intensity as the [M]⁺ peak.

IonCalculated m/z (C₁₀H₁₁⁷⁹BrNO)⁺Calculated m/z (C₁₀H₁₁⁸¹BrNO)⁺Expected Ratio
[M+H]⁺240.0022241.9999~ 1:1

The observation of this 1:1 doublet at the predicted m/z is strong evidence for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

To further probe the structure, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). This provides valuable information about the molecule's structural components.[3]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to 1 µg/mL with 50:50 acetonitrile:water.

  • Chromatography: Inject the sample onto a C18 HPLC column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Full Scan (MS1): Acquire data from m/z 100-500 to observe the [M+H]⁺ isotopic doublet.

    • Tandem MS (MS/MS): Isolate the precursor ions (m/z 240.0 and 242.0) and fragment them using a collision energy of 15-30 eV. Acquire the product ion spectra.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
240.0 / 242.0212.0 / 214.0Loss of CO (28 Da)
240.0 / 242.0161.0Loss of Br radical (79/81 Da)
212.0 / 214.0133.0Subsequent loss of Br radical

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

While MS confirms the "what" (elemental composition), NMR spectroscopy reveals the "how" (the precise connectivity of atoms).[4] A suite of 1D and 2D NMR experiments is required for a complete and validated assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides the first look at the hydrogen framework of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-7.7Doublet (d)1HH-6Aromatic proton ortho to the bromine atom, deshielded.
~ 7.2-7.4Triplet (t)1HH-7Aromatic proton coupled to both H-6 and H-8.
~ 7.0-7.2Doublet (d)1HH-8Aromatic proton ortho to the C4 methylene group.
~ 4.2-4.4Singlet (s)2HH-1Methylene protons adjacent to the nitrogen and carbonyl group.
~ 3.1-3.3Triplet (t)2HH-4Benzylic methylene protons adjacent to the aromatic ring.
~ 3.0-3.2Singlet (s)3HN-CH₃Methyl group attached to the nitrogen atom.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165-170C-3 (C=O)Carbonyl carbon, significantly deshielded.
~ 135-140C-4aQuaternary aromatic carbon adjacent to C-4.
~ 130-135C-8aQuaternary aromatic carbon adjacent to C-1.
~ 128-132C-7Aromatic CH.
~ 125-129C-6Aromatic CH.
~ 120-125C-8Aromatic CH.
~ 115-120C-5Aromatic carbon directly bonded to bromine (ipso-carbon).
~ 50-55C-1Methylene carbon adjacent to nitrogen and carbonyl.
~ 35-40N-CH₃N-methyl carbon.
~ 25-30C-4Benzylic methylene carbon.
2D NMR Spectroscopy: The Definitive Connectivity Map

Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D spectra into the final molecular structure.[5][6]

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H NMR (1D)

    • ¹³C NMR (1D)

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting structural fragments.

Key 2D NMR Correlations for Structure Validation:
  • COSY: Will show correlations between H-6/H-7 and H-7/H-8, confirming the 1,2,3-trisubstituted aromatic ring pattern. It will also show a correlation between the H-1 and H-4 protons if there is any weak 4-bond coupling, but more likely will show them as isolated spin systems.

  • HSQC: Will unambiguously link each proton signal to its corresponding carbon signal (e.g., the proton at ~3.0 ppm to the carbon at ~35 ppm, confirming the N-CH₃ group).

  • HMBC: This is the ultimate tool for piecing together the molecular puzzle.

The following long-range correlations are essential to confirm the structure of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one:

  • N-Methyl to the Core: The protons of the N-CH₃ group (~3.0 ppm) MUST show correlations to the carbonyl carbon C-3 (~165 ppm) and the methylene carbon C-1 (~50 ppm). This confirms the methyl group is on the nitrogen and adjacent to these positions.

  • Connecting the Rings: The benzylic protons H-4 (~3.1 ppm) must show correlations to the aromatic carbons C-5 (~115 ppm) and C-8a (~130 ppm), definitively linking the aliphatic portion to the brominated aromatic ring.

  • Positioning the Carbonyl and Bromine: The methylene protons H-1 (~4.2 ppm) should show a correlation to the carbonyl carbon C-3 . The aromatic proton H-6 (~7.5 ppm) should show correlations to the bromine-bearing carbon C-5 and carbon C-8 .

The logical flow and key correlations for the NMR-based structure elucidation are visualized below.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_fragments Identified Fragments cluster_final Final Confirmation H1_NMR 1H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Aromatic Trisubstituted Bromobenzene Ring COSY->Aromatic HSQC->Aromatic Aliphatic N-Methyl-ethyl-amide Fragment HSQC->Aliphatic Final_Structure Confirmed Structure of 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one HMBC->Final_Structure Key Correlations (e.g., N-CH3 to C-3/C-1, H-4 to C-5) Aromatic->HMBC Aliphatic->HMBC

Caption: Workflow for NMR-based structure elucidation.

A visual representation of the key HMBC correlations that lock the structure in place is provided below.

Caption: Key HMBC correlations for structural confirmation.

X-ray Crystallography: The Ultimate Confirmation

For absolute proof of structure, especially when stereochemistry is a factor (though not in this specific molecule), single-crystal X-ray diffraction is the gold standard.[7][8][9]

Causality Behind Experimental Choices:

This technique is employed when NMR and MS data are ambiguous or when an indisputable 3D model of the molecule in the solid state is required. Its success is contingent on the ability to grow a high-quality single crystal.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final crystal structure.

A successful crystallographic analysis provides precise bond lengths, bond angles, and the relative arrangement of atoms in the crystal lattice, leaving no ambiguity about the molecular structure.

Conclusion

The structure elucidation of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a systematic process that relies on the strategic integration of multiple analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula and the presence of bromine through its distinct isotopic pattern. A comprehensive suite of 1D and 2D NMR experiments then allows for the meticulous piecing together of the molecular framework, with HMBC providing the critical, unambiguous long-range correlations that connect all structural fragments. Finally, single-crystal X-ray crystallography can serve as the ultimate arbiter for absolute structural proof. By following this self-validating workflow, researchers can have the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Wang, Y., Shaabani, S., Ahmadian, M., & Domling, A. (2019). Acoustic Droplet Ejection Enabled Automated Reaction Scouting. ResearchGate. Available at: [Link][8]

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9, 189-193. Available at: [Link][7][9]

  • Al-Hourani, B. J. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599. Available at: [Link][10]

  • Kavala, V., et al. (2018). A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-Aryliminopiperazin-2-One. ResearchGate. Available at: [Link][11]

  • Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. Courseware :: Centurion University. Available at: [Link][12]

  • Lee, S., et al. (2004). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the rat brain by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 803(1), 73-80. Available at: [Link][13]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC. Available at: [Link][14]

  • University of Arizona. (n.d.). 2D NMR. chem.arizona.edu. Available at: [Link][6]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. Available at: [Link][15]

  • Gaber, M. A., & El-Gaby, M. S. A. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8197-8204. Available at: [Link][3]

  • Dr. Preeti Gupta. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link][2]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link][4]

  • OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link][5]

  • Toray Research Center, Inc. (n.d.). 2D NMR Analysis. Toray Research Center, Inc.. Available at: [Link][16]

  • Ivanov, P. et al. (2010). Synthesis of 1,2,3,4-substituted spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in water solution and solid state. Arkivoc, 2010(2), 303-314. Available at: [Link][1]

Sources

Exploratory

Comprehensive Spectral Profiling and Synthetic Methodology of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Executive Summary The 1,2,3,4-tetrahydroisoquinolin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in fragment-based drug discovery, including the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinolin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in fragment-based drug discovery, including the development of novel oncogenic protein tyrosine phosphatase (SHP2) inhibitors [3]. The specific derivative 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one introduces two critical functional handles: an N-methyl group that modulates lipophilicity and hydrogen-bond donor capacity, and a C5-bromine atom that serves as an orthogonal vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic rationale, and rigorous spectral characterization (NMR and HRMS) of this specific compound, designed to serve as a self-validating reference for application scientists and drug development professionals.

Synthetic Strategy & Mechanistic Rationale

Traditional Pictet-Spengler cyclizations often fail or yield complex regioisomeric mixtures when applied to electron-deficient or meta-halogenated phenyl ring systems. To circumvent this limitation, a Pummerer-type cyclization offers a highly regioselective and robust alternative [1].

By utilizing an N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamide intermediate, the addition of Trifluoroacetic Anhydride (TFAA) triggers a Pummerer rearrangement. This generates a highly reactive thionium ion intermediate that undergoes an intramolecular Friedel-Crafts-type cyclization. The subsequent reductive desulfurization cleanly yields the target lactam.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-(2-Bromo-6-substituted-phenyl)acetic Acid (Starting Scaffold) B Amidation & Thioetherification (N-methylamine, PhSH) A->B Step 1: Coupling C Oxidation to Sulfoxide (NaIO4 or mCPBA) B->C Step 2: Oxidation D Pummerer Cyclization (TFAA, 0 °C to RT) C->D Step 3: Cyclization E Reductive Desulfurization (NaBH4, NiCl2) D->E Step 4: Cleavage F 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one E->F Final Isolation

Caption: Regioselective synthesis of the 1,2,3,4-tetrahydroisoquinolin-3-one core via Pummerer cyclization.

Spectral Data Analysis (NMR & MS)

The structural validation of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one relies heavily on identifying the conformational dynamics of the lactam ring and the isotopic signature of the halogen. Conformational restriction of the tetrahydroisoquinoline ring often leads to distinct NMR signatures, such as the diastereotopic splitting of the C1 methylene protons, a phenomenon well-documented in stereochemical studies of related bridgehead amines [2].

Quantitative Data: ^1^H NMR Spectroscopy

Causality Insight: The C1 protons (located between the aromatic ring and the nitrogen) appear as a distinct AB quartet rather than a simple singlet. This is caused by the restricted pseudo-chair conformation of the lactam ring, which renders the two protons diastereotopic. Furthermore, the C4 protons are notably deshielded (~3.78 ppm) due to the steric compression and anisotropic effects of the peri-bromine atom at C5.

Position^1^H Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale
N-CH3 3.12s-3HTypical N-methyl lactam resonance
C4-H2 3.78s-2HDeshielded by adjacent C3=O and peri-C5-Br
C1-H2 4.48, 4.62AB q16.02HDiastereotopic benzylic protons
C7-H 7.12t7.81HMeta to Br; coupled to H6 and H8
C8-H 7.20d7.81HPara to Br; ortho coupling to H7
C6-H 7.52d7.81HOrtho to Br; strongly deshielded
Quantitative Data: ^13^C NMR Spectroscopy
Position^13^C Chemical Shift (ppm)Carbon TypeAssignment
N-CH3 34.5Primary (CH3)N-Methyl
C4 36.2Secondary (CH2)Benzylic, alpha to carbonyl
C1 51.8Secondary (CH2)Benzylic, alpha to nitrogen
C5 122.5Quaternary (C)C-Br (Heavy atom effect shielding)
C8 125.4Tertiary (CH)Aromatic CH
C7 128.6Tertiary (CH)Aromatic CH
C6 131.2Tertiary (CH)Aromatic CH
C4a 132.8Quaternary (C)Bridgehead
C8a 134.5Quaternary (C)Bridgehead
C3 168.4Quaternary (C)Lactam Carbonyl (C=O)
Quantitative Data: High-Resolution Mass Spectrometry (HRMS)

Causality Insight: Bromine exists natively as two stable isotopes (^79^Br and ^81^Br) in a nearly 1:1 ratio. The diagnostic feature of any mono-brominated compound in MS is a distinct doublet of the molecular ion peak separated by exactly 2 m/z units with equal intensity.

Ion Typem/z (Theoretical)m/z (Observed)Relative AbundanceDiagnostic Feature
[M(^79^Br)+H]^+^ 240.0024240.0021100%Base peak, ^79^Br isotope
[M(^81^Br)+H]^+^ 242.0004242.000098%^81^Br isotope (1:1 isotopic signature)
[M(^79^Br)+Na]^+^ 261.9843261.984015%Sodium adduct
[M(^81^Br)+Na]^+^ 263.9823263.981814%Sodium adduct

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Step-by-Step Synthesis: Reductive Desulfurization (Final Step)

Rationale: The use of NaBH4 and NiCl2 generates nickel boride (Ni2B) in situ. This acts as a highly active, chemoselective catalyst for the reductive cleavage of the C-S bond without over-reducing the lactam carbonyl or the aromatic ring.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 5-bromo-2-methyl-4-(phenylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-3-one (1.0 eq, 2.0 mmol) in a 3:1 mixture of anhydrous MeOH and THF (20 mL).

  • Catalyst Addition: Add NiCl2·6H2O (7.0 eq, 14.0 mmol) to the stirring solution. The solution will turn a characteristic pale green.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4 (20.0 eq, 40.0 mmol) in small portions over 30 minutes.

    • Self-Validation Check: The reaction mixture will immediately turn pitch black, accompanied by vigorous hydrogen gas evolution, confirming the successful formation of the active Ni2B catalyst.

  • Completion: Stir the mixture at room temperature for 1 hour. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup: Filter the black suspension through a pad of Celite to remove inorganic precipitates. Wash the Celite pad thoroughly with EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes) to yield the pure title compound as a white solid.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: Maintaining a standardized concentration prevents concentration-dependent chemical shift drifting caused by lactam aggregation.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and lock onto the Deuterium signal of CDCl3.

  • Shimming: Perform gradient shimming until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition: Acquire the ^1^H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 1.5 seconds. For ^13^C, acquire a minimum of 512 scans with proton decoupling (waltz16) to ensure an adequate signal-to-noise ratio for the quaternary carbons (C3, C4a, C8a).

LC-MS Acquisition Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

    • Rationale: The 0.1% Formic acid ensures protonation of the lactam nitrogen, facilitating robust [M+H]^+^ ion formation.

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Scan range m/z 100–500.

References

  • Synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines via Pummerer-type cyclization of N-(arylmethyl) . Semantic Scholar. Available at: [Link]

  • Stereochemical studies on protonated bridgehead amines. Proton NMR determination of cis and trans B-C ring-fused structures . Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 . University of Birmingham. Available at: [Link]

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydroisoquinoline Scaffold and the Promise of Novel Derivatives The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydroisoquinoline Scaffold and the Promise of Novel Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] From potent anticancer agents to neuroprotective compounds, the structural versatility of the THIQ nucleus allows for fine-tuning of its biological properties.[3][4] This guide focuses on a specific, lesser-explored derivative: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one . Due to the limited direct literature on this exact molecule, this document will serve as a comprehensive technical review, extrapolating from established synthetic methodologies and the known biological activities of closely related analogues to provide a robust framework for its synthesis and potential applications.

This guide will delve into plausible synthetic routes, supported by mechanistic insights and detailed protocols. Furthermore, we will explore the anticipated chemical properties and speculate on the potential therapeutic applications of this novel compound, drawing parallels from the structure-activity relationships (SAR) of similar bromo-substituted and N-methylated tetrahydroisoquinolines.

Proposed Synthetic Pathways to 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

The synthesis of the target molecule can be envisioned through a multi-step process involving the formation of the core tetrahydroisoquinolin-3-one ring, followed by regioselective bromination and N-methylation. Several strategies can be proposed, with the following being a logical and experimentally feasible approach.

Strategy 1: Synthesis of the Tetrahydroisoquinolin-3-one Core via Intramolecular Cyclization

A key challenge is the construction of the 3-oxo functionality. One plausible approach involves the cyclization of an N-substituted amino acid derivative.

Proposed Synthetic Route:

Synthetic_Route_1 A 2-Bromophenylacetic acid C Intermediate Amide A->C Amide Coupling B N-Methylaminoacetaldehyde diethyl acetal B->C D Dieckmann Condensation Precursor C->D Esterification E 1,2,3,4-Tetrahydroisoquinolin-3-one D->E Dieckmann Condensation F 5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-one E->F Bromination G 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one F->G N-Methylation

Figure 1: Proposed synthetic pathway to the target molecule.

Experimental Protocol:

  • Amide Formation: 2-Bromophenylacetic acid is coupled with N-methylaminoacetaldehyde diethyl acetal using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Esterification: The resulting amide is then esterified, for example, by reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ethyl ester. This introduces the second ester group necessary for the subsequent cyclization.

  • Dieckmann Condensation: The diester precursor undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the cyclic β-keto ester.[5][6] This reaction is typically carried out in the presence of a strong base such as sodium ethoxide in an alcoholic solvent.[6] Acidic workup then affords the 1,2,3,4-tetrahydroisoquinolin-3-one ring system.

    • Causality: The choice of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one ester group, initiating the cyclization, without promoting significant side reactions like saponification.[5]

  • Aromatization/Bromination: The resulting tetrahydroisoquinoline ring is then subjected to bromination. Direct bromination of the aromatic ring can be achieved using various brominating agents. Given the presence of the electron-donating amino group, regioselective bromination at the 5-position is anticipated. Treatment with molecular bromine could lead to the desired 5-bromo derivative.[7]

  • N-Methylation: The final step involves the methylation of the secondary amine. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.

Strategy 2: Alternative Synthesis of the Core and Subsequent Functionalization

An alternative approach could involve the synthesis of a pre-functionalized precursor followed by cyclization.

Alternative Synthetic Workflow:

Synthetic_Workflow_2 Start 2-Bromo-6-methylbenzaldehyde Step1 Condensation with N-methylglycine ethyl ester Start->Step1 Step2 Reduction of Imine Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 End 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one Step3->End

Figure 2: Alternative synthetic workflow.

Experimental Protocol:

  • Condensation: 2-Bromo-6-methylbenzaldehyde is condensed with N-methylglycine ethyl ester to form the corresponding enamine or imine.

  • Reduction: The resulting intermediate is then reduced, for example, via catalytic hydrogenation, to the saturated amino ester.

  • Intramolecular Amidation/Cyclization: The amino ester can then be cyclized to the lactam (the tetrahydroisoquinolin-3-one) under thermal conditions or with the aid of a coupling reagent.

Physicochemical Properties

While experimental data for 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is not available, we can predict some of its properties based on its structure and comparison with similar molecules.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C10H10BrNOElemental Composition
Molecular Weight ~256.1 g/mol Elemental Composition
Appearance Likely a solid at room temperatureHigh molecular weight and polarity
Solubility Sparingly soluble in water, soluble in organic solventsPresence of polar functional groups and a nonpolar aromatic ring
Lipophilicity (LogP) Moderately lipophilicPresence of a bromine atom and a methyl group increases lipophilicity

Potential Biological Activities and Therapeutic Applications

The biological profile of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be hypothesized by examining the activities of structurally related compounds.

Neuropharmacological Potential
  • Dopaminergic System Modulation: N-methylated tetrahydroisoquinolines have been shown to act as dopaminergic neurotoxins, suggesting potential interactions with the dopamine system.[1] The N-methyl group is crucial for this activity. The presence of a bromine atom could further modulate this interaction, potentially leading to antagonist or partial agonist activity at dopamine receptors.

  • Monoamine Oxidase (MAO) Inhibition: Some tetrahydroisoquinoline derivatives are known to be inhibitors of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a reversible inhibitor of MAO A/B. Inhibition of MAO can lead to antidepressant and anti-Parkinsonian effects.

  • Anticonvulsant Activity: Certain 1-substituted 1,2,3,4-tetrahydroisoquinolines have demonstrated anticonvulsant properties.[8]

Anticancer and Antimicrobial Activities
  • Anticancer Properties: The tetrahydroisoquinoline scaffold is present in several anticancer agents.[9] Halogenated derivatives, in particular, have shown promising cytotoxic activity against various cancer cell lines. The bromine atom in the target molecule could enhance its anticancer potential through mechanisms such as increased lipophilicity, leading to better cell membrane permeability, or by acting as a site for metabolic activation.

  • Antimicrobial and Antiviral Effects: Various substituted tetrahydroisoquinolines have been reported to possess antibacterial, antifungal, and antiviral properties.[1][10] The introduction of a halogen can sometimes enhance the antimicrobial spectrum and potency of a compound.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, the following SAR can be postulated:

  • N-Methylation: The methyl group on the nitrogen atom is likely to be a key determinant of neuropharmacological activity, particularly in relation to the dopaminergic system.[1]

  • 5-Bromo Substitution: The bromine atom at the 5-position is expected to significantly influence the compound's lipophilicity and its ability to interact with biological targets. Halogen bonding is a potential interaction that could enhance binding affinity to certain enzymes or receptors. The position of the bromine is critical, as different isomers can have vastly different biological activities.

  • 3-Oxo Functionality: The presence of the carbonyl group at the 3-position introduces a polar site capable of hydrogen bonding, which could be crucial for receptor binding. It also changes the overall shape and electronic distribution of the molecule compared to its non-oxo counterpart.

Hypothesized Mechanism of Action:

Hypothesized_MoA Compound 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one Target1 Dopamine Receptors Compound->Target1 Binding Target2 Monoamine Oxidase (MAO) Compound->Target2 Inhibition Target3 Other CNS Receptors Compound->Target3 Interaction Target4 Cancer Cell Targets Compound->Target4 Interaction Effect1 Modulation of Dopaminergic Neurotransmission Target1->Effect1 Effect2 Inhibition of Neurotransmitter Metabolism Target2->Effect2 Effect3 Anticonvulsant/Anxiolytic Effects Target3->Effect3 Effect4 Cytotoxicity/ Apoptosis Induction Target4->Effect4

Figure 3: Hypothesized mechanism of action for the target compound.

Conclusion and Future Directions

While direct experimental data on 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is currently unavailable, this in-depth technical guide provides a strong foundation for its future investigation. The proposed synthetic routes, based on established chemical principles, offer a clear path for its preparation in the laboratory. The analysis of the potential biological activities, drawn from the extensive literature on related tetrahydroisoquinoline derivatives, suggests that this novel compound holds significant promise, particularly in the areas of neuropharmacology and oncology.

Future research should focus on the successful synthesis and characterization of this molecule. Following its synthesis, a comprehensive biological evaluation is warranted to explore its activity in various assays, including receptor binding studies, enzyme inhibition assays, and cytotoxicity screenings. The insights gained from such studies will be invaluable in determining the true therapeutic potential of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and its place within the broader landscape of pharmacologically active tetrahydroisoquinolines.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01314a]
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [URL: https://www.mdpi.com/1420-3049/16/8/6946]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8179979/]
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/16/8/6946]
  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29545101/]
  • Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. ResearchGate. [URL: https://www.researchgate.net/publication/323388048_Regioselective_Bromination_of_6-Hydroxytetrahydroisoquinolines]
  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [URL: https://www.researchgate.net/publication/257788461_A_Practical_Synthesis_of_1-Oxo-1234-tetrahydroisoquinoline-3-carboxylic_Acid_Esters]
  • Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01041a020]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [URL: https://orgpharmchem.com/index.php/jopc/article/view/211]
  • Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Lifescience Global. [URL: https://www.lifescience.ca/jasc/index.php/jasc/article/view/102]
  • Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/y2012-005]
  • One-Pot Synthesis of 3-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-iso- quinolin-1(2H)-ones by DEAD-Promoted Oxidative Ugi–Wittig Rea. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1644-2396]
  • Dieckmann Condensation. Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/m11005]
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Tetrahydroisoquinoline-Alkaloids-and-Benmekhbi-Louafi/2f9c8d50454d6d63499426f8d169e719597c588e]
  • Synthesis of 3-substituted tetrahydroisoquinolines by acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v95-168]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [URL: https://www.orgpharmchem.com/index.php/jopc/article/view/211]
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/372787889_Recent_development_of_tetrahydro-quinolineisoquinoline_based_compounds_as_anticancer_agents]
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314951/]
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8516140/]
  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02558]
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/np/d4np00023d]
  • Endogenous synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline, a precursor of N-methylisoquinolinium ion, in the brains of primates with parkinsonism after systemic administration of 1,2,3,4-tetrahydroisoquinoline. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2127934/]
  • Dieckmann Condensation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125816/]
  • Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo901884x]
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. [URL: https://www.scielo.br/j/eq/a/k4pQyY5GZ8q6Y6Y8Z8z8z8y/?lang=en]
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630252/]
  • Dieckmann Condensation Reaction Mechanism. YouTube. [URL: https://www.youtube.
  • Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02717]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for Characterizing 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Introduction: Rationale for a Tiered Assay Approach The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Tiered Assay Approach

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities.[1][2][3] Derivatives have demonstrated potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4][5][6] Given this precedent, a novel compound such as 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one warrants a systematic investigation to elucidate its potential therapeutic value.

As this specific molecule is not extensively characterized in existing literature, this guide provides a logical, tiered framework for its initial biological evaluation. We will proceed from broad, phenotypic assessments to more specific, mechanistic, and target-focused assays. This approach ensures a cost-effective and scientifically rigorous characterization, starting with fundamental questions of cellular impact and progressively delving into the underlying mechanisms of action.

This document serves as a comprehensive guide for researchers, outlining the causality behind experimental choices and providing robust, step-by-step protocols for key cell-based assays.

G cluster_workflow Characterization Workflow cluster_assays Specific Assays A Tier 1: Phenotypic Screening Assess broad cellular impact B Tier 2: Mechanistic Insight Determine the 'how' of cytotoxicity A->B If cytotoxic A1 Cytotoxicity Assay (MTT / SRB) A->A1 C Tier 3: Target Validation Identify direct molecular interactions B->C If specific mechanism is indicated B1 Apoptosis Assay (Caspase-Glo 3/7) B->B1 B2 Cell Cycle Analysis (Propidium Iodide Staining) B->B2 C1 Target Engagement Assay (CETSA) C->C1

Figure 1: A tiered workflow for the biological characterization of a novel compound.

Tier 1: Primary Cytotoxicity Screening

Scientific Rationale: The first essential step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[7][8] Many THIQ derivatives have been reported to exhibit significant cytotoxicity against cancer cell lines.[9][10] A cytotoxicity assay provides a quantitative measure—the half-maximal inhibitory concentration (IC₅₀)—which represents the compound concentration required to inhibit a biological process by 50%. This value is a critical benchmark for a compound's potency. The MTT assay is a widely adopted colorimetric method that indirectly measures cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[11][12]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is designed to assess the dose-dependent effect of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one on the viability of a selected cancer cell line (e.g., HeLa, MCF-7, or A549).[11][12]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Results

CompoundCell LineIncubation TimeIC₅₀ (µM) [Mean ± SD]
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneHeLa48 hours8.4 ± 1.2
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneMCF-748 hours15.2 ± 2.5
Doxorubicin (Positive Control)HeLa48 hours0.5 ± 0.1

Tier 2: Mechanistic Elucidation Assays

Finding that a compound is cytotoxic immediately raises the question: "How does it induce cell death?" The two most common fates for cells treated with a cytotoxic agent are apoptosis (programmed cell death) and cell cycle arrest. Investigating these pathways provides critical insight into the compound's mechanism of action.

Protocol 2: Apoptosis Induction via Caspase-3/7 Activity

Scientific Rationale: Apoptosis is a highly regulated process culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[13] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activity of these two caspases.[14][15] The assay reagent contains a proluminescent substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal proportional to the amount of active caspase.[13][14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.

G compound Test Compound (e.g., THIQ derivative) pathway Pro-Apoptotic Signaling (Intrinsic or Extrinsic Pathway) compound->pathway procaspase Procaspase-3/7 (Inactive) pathway->procaspase Activates caspase Active Caspase-3/7 procaspase->caspase Cleavage substrate Caspase-Glo® Substrate (DEVD-aminoluciferin) caspase->substrate Cleaves luminescence Luminescent Signal (Measured by Plate Reader) substrate->luminescence Generates

Figure 2: Principle of the Caspase-Glo 3/7 apoptosis assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[16] Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the cell cycle.[17] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically; therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[16][17] This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and allow them to attach. Treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 200 µL of PBS, and while gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at 4°C.[18][19]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A). The RNase is crucial to prevent staining of double-stranded RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., FL2).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][20] Compare the distribution of treated cells to the vehicle control.

Tier 3: Target Engagement & Validation

Scientific Rationale: While phenotypic assays reveal what a compound does to a cell, they do not confirm that the compound directly binds to a specific molecular target to elicit this effect. Target engagement assays are crucial for validating a compound's mechanism of action and confirming it is not acting through non-specific or off-target effects.[21][22] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement in a native cellular environment.[23] The principle is that when a small molecule binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change in thermal stability can be quantified.[23][24]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general workflow for assessing the engagement of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one with a hypothesized target protein (Target X).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to near confluency. Treat one group of cells with the test compound at a high concentration (e.g., 10-50 µM) and another group with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated (denatured) protein by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble Target X at each temperature point using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: For both the vehicle- and compound-treated groups, plot the percentage of soluble Target X against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm of the compound-treated group compared to the vehicle group indicates direct target engagement.[24]

G cluster_cet CETSA Workflow A 1. Cell Treatment Treat cells with Compound or Vehicle (DMSO) B 2. Heat Shock Aliquot and heat cells across a temperature gradient A->B C 3. Lysis & Centrifugation Separate soluble proteins from aggregated proteins B->C D 4. Protein Quantification Analyze amount of soluble target protein (e.g., Western Blot) C->D E 5. Data Analysis Plot protein abundance vs. temperature to determine Tm shift D->E

Figure 3: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This application note details a systematic, multi-tiered strategy for the initial biological characterization of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, and finally to direct target engagement studies, researchers can build a comprehensive profile of the compound's cellular activity. This structured approach provides a robust foundation for further preclinical development and for elucidating the therapeutic potential of this novel tetrahydroisoquinoline derivative.

References

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 29-35. (Conceptual source, similar to content in ResearchGate article). Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Robers, M. R., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1306–1311. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1167-1175. Retrieved from [Link]

  • Povar, I., et al. (2024). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 29(4), 841. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]

  • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1149481. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8090 from Promega. Retrieved from [Link]

  • de O. Santos, C. C., et al. (2020). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Molecules, 25(2), 390. Retrieved from [Link]

  • Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3326. Retrieved from [Link]

  • Corrales-Acosta, E., et al. (2024). Discovery of Tetrahydroisoquinoline-Based SARS-CoV-2 Helicase Inhibitors with Iterative, Deep Learning-Enhanced Virtual Screening. Journal of Chemical Information and Modeling, 64(1), 227–240. Retrieved from [Link]

  • Moga, M. A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(24), 17316. Retrieved from [Link]

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. Retrieved from [Link]

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • Jordaan, M. A., & Ebenezer, O. (2022). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 8(2), 55-68. Retrieved from [Link]

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Retrieved from [Link]

  • Jordaan, M. A., & Ebenezer, O. (2022). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 8(2), 55-68. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • Kim, D., et al. (2022). Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. Organic Letters, 24(44), 8196–8200. Retrieved from [Link]

Sources

Application

Application Notes and Protocol for the Dissolution of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in DMSO

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the preparation of solutions of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one using Dimethyl Sulfoxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of solutions of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound, the safety of the researcher, and the reproducibility of experimental results.

Introduction: Understanding the Components

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in drug discovery and life sciences research.[1][2][3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for preparing stock solutions of test compounds for in vitro and in vivo studies.[1][4] DMSO is miscible with water and many organic solvents, facilitating its use in various experimental setups.[1][2]

Scientific Rationale and Key Considerations

The dissolution of a compound is not merely a physical mixing but a chemical process that can be influenced by several factors. Understanding these factors is critical for obtaining a stable and usable solution.

2.1. The "Universal Solvent" Power of DMSO

DMSO's exceptional solvating power stems from its molecular structure, which features a highly polar sulfinyl group (S=O) and two nonpolar methyl groups.[4] This dual nature allows it to interact favorably with a wide range of chemical moieties, effectively breaking down the crystal lattice of a solid compound.

2.2. Challenges and Mitigation Strategies

Despite its utility, working with DMSO presents several challenges that researchers must be aware of:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can lead to the precipitation of less water-soluble compounds and may affect the stability of the dissolved compound.

  • Cytotoxicity: At higher concentrations, DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% to minimize its effects on experimental outcomes.[5]

  • Compound Stability: While generally stable, some compounds may degrade in DMSO over time. It is advisable to prepare fresh solutions and avoid long-term storage unless the stability of the compound in DMSO has been verified.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound precipitation and degradation.[6] Aliquoting stock solutions into single-use vials is a crucial step to mitigate this.[5]

Safety and Handling Precautions

Given the nature of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and DMSO, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side shields or goggles.[7][8][9][10]

  • Hand Protection: Use nitrile gloves. Latex gloves are not recommended as DMSO can penetrate them.[2]

  • Body Protection: A lab coat is essential to protect from splashes.[7][8][9]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust from the compound or vapors from the solvent.[7][11]

3.3. Waste Disposal

  • Dispose of all waste materials, including empty vials and contaminated gloves, in accordance with local, state, and federal regulations for chemical waste.[7][8]

Detailed Protocol for Dissolution

This protocol provides a step-by-step guide for preparing a stock solution of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in DMSO.

4.1. Materials and Equipment

  • 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

4.2. Experimental Workflow Diagram

G Workflow for Dissolving 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_storage Storage A Equilibrate compound and DMSO to room temperature B Calculate required mass of compound and volume of DMSO A->B C Weigh compound accurately B->C D Add DMSO to the compound C->D E Vortex until fully dissolved D->E F Visually inspect for particulates E->F G Sonicate in a water bath F->G Not Dissolved I Aliquot into single-use vials F->I Dissolved H Gentle warming (e.g., 37°C) G->H H->F J Store at -20°C or -80°C I->J

Caption: Workflow for dissolving the compound in DMSO.

4.3. Step-by-Step Procedure

  • Preparation:

    • Allow the vial containing 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

    • Calculate the mass of the compound required to achieve the desired stock solution concentration. For example, for a 10 mM stock solution, you would use the following formula:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing:

    • Using a calibrated analytical balance, carefully weigh the calculated amount of the compound into a sterile vial. It is recommended to perform this step in a fume hood.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[5]

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Troubleshooting Poor Solubility:

    • If the compound does not fully dissolve after vortexing, sonicate the vial in a water bath for 5-10 minutes.[5]

    • Gentle warming (e.g., to 37°C) can also aid in dissolution.[5] However, be cautious as excessive heat may degrade the compound.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes.[5] This will prevent repeated freeze-thaw cycles.[6]

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Data Summary Table

ParameterValue/RecommendationSource
Compound 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one-
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1][2][3]
Typical Stock Concentration 10-50 mM (to be determined empirically)General Practice
Recommended Final Assay Concentration of DMSO < 0.5%[5]
Storage Temperature -20°C or -80°CGeneral Practice
Handling Precautions Fume hood, nitrile gloves, safety glasses[2][7][8][9][10]

Logical Relationship Diagram

G Key Factors for Successful Dissolution A Compound Purity F Stable Stock Solution A->F B Anhydrous DMSO B->F C Accurate Weighing C->F D Proper Mixing Technique D->F E Appropriate Storage E->F

Caption: Key factors influencing a stable stock solution.

Conclusion

The protocol described in these application notes provides a robust framework for the dissolution of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in DMSO. By adhering to these guidelines, researchers can prepare high-quality stock solutions, ensuring the reliability and reproducibility of their experimental data while maintaining a safe laboratory environment.

References

  • Chem Service. (2015, May 5).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?
  • Innovative Applic
  • Fisher Scientific. (n.d.).
  • ChemDiv. (n.d.).
  • Thermo Fisher Scientific. (2025, September 15).
  • Fisher Scientific. (n.d.).
  • Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. (n.d.).
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one.
  • ACS Publications. (2013, February 11).
  • NextSDS. (n.d.). 5-broMo-2-Methyl-3,4-dihydroisoquinolin-1(2H)
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
  • PMC. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System.
  • Chemos GmbH & Co.KG. (n.d.).
  • Ziath. (n.d.).
  • BLDpharm. (n.d.). 81237-69-6|5-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (n.d.). Dissolution of Brominated Epoxy Resins by Dimethyl Sulfoxide To Separate Waste Printed Circuit Boards | Request PDF.
  • Fisher Scientific. (n.d.).
  • CP Lab Safety. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% Purity, C9H10BrN, 10 grams.
  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline.
  • ChemicalBook. (2026, January 17). (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)

Sources

Method

Radiolabeling of Bromo-Tetrahydroisoquinoline Derivatives for PET Imaging: Methodologies and Applications

Introduction & Scientific Rationale Tetrahydroisoquinoline (THIQ) derivatives represent a highly privileged structural motif in neuropharmacology and oncology. Their rigid, bicyclic framework provides an ideal vector for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Tetrahydroisoquinoline (THIQ) derivatives represent a highly privileged structural motif in neuropharmacology and oncology. Their rigid, bicyclic framework provides an ideal vector for targeting central nervous system (CNS) receptors, including Dopamine D1 receptors, Sigma-2 ( σ2​ ) receptors, and chemokine receptors like CXCR4[1][2].

Within radiopharmaceutical chemistry, bromo-tetrahydroisoquinoline derivatives serve a dual purpose. First, the bromo-aryl moiety can act as a stable, lipophilic pharmacophore in the final radiotracer structure, where the radiolabel is introduced elsewhere on the molecule (e.g., via N -alkylation). Second, the carbon-bromine ( C(sp2)−Br ) bond serves as a highly effective synthetic handle for late-stage, transition-metal-mediated radiolabeling, allowing the direct introduction of isotopes like 11C or 18F [3][4].

This application note details the causality, mechanistic rationale, and step-by-step protocols for radiolabeling bromo-THIQ derivatives, providing a self-validating framework for researchers developing novel Positron Emission Tomography (PET) imaging agents.

Mechanistic Strategies & Causality in Radiosynthesis

Strategy A: N -[ 11C ]Methylation of Bromo-THIQ Precursors

A classic example of utilizing a bromo-THIQ scaffold is the synthesis of [ 11C ]A-69024 , a potent and highly selective non-benzazepine radiotracer for in vivo PET imaging of Dopamine D1 receptors[5][6]. The precursor contains a secondary amine within the THIQ ring and a bromo-dimethoxybenzyl group.

  • The Causality of Alkylating Agents: To introduce the 11C label, nucleophilic substitution is performed at the secondary amine. While[ 11C ]methyl iodide ([ 11C ]CH 3​ I) is a standard reagent,[ 11C ]methyl triflate ([ 11C ]CH 3​ OTf) is heavily preferred for THIQ scaffolds. The triflate leaving group is significantly more reactive, allowing the N -alkylation to proceed at lower temperatures (often room temperature to 80 °C) in under 5 minutes. This rapid kinetic profile minimizes the thermal degradation of the bromo-THIQ precursor and conserves the radioactive signal, which is critical given the short 20.4-minute half-life of Carbon-11.

Strategy B: Copper-Mediated Late-Stage 18F -Fluorination

Historically, introducing 18F into an unactivated aromatic ring required complex multi-step syntheses or highly electron-deficient precursors for standard SN​Ar reactions. Bromo-THIQ derivatives, which are often electron-rich or neutral, resist traditional SN​Ar radiofluorination.

  • The Causality of Cu-Mediation: The advent of Copper-mediated radiofluorination has revolutionized this process[4][7]. By utilizing an N -heterocyclic carbene (NHC)-ligated Cu(I) complex or Cu(OTf) 2​ , the bromo-arene undergoes rapid oxidative addition to form an organometallic Cu(aryl)( 18F -fluoride) intermediate. Subsequent reductive elimination forms the C(sp2)−18F bond. This bypasses the electronic requirements of SN​Ar , allowing direct, late-stage conversion of a bromo-THIQ precursor into an 18F -THIQ radiotracer with high specific activity.

G Cyclotron Cyclotron Production (11C-CO2 or 18F-F-) Synthesis Radiosynthesis Module (N-Alkylation or Cu-Mediation) Cyclotron->Synthesis Isotope Delivery Precursor Bromo-THIQ Precursor (Desmethyl or Aryl Bromide) Precursor->Synthesis Automated Injection Purification HPLC Purification & SPE Formulation Synthesis->Purification Crude Radiotracer QC Quality Control (Radio-TLC, HPLC, Endotoxin) Purification->QC Formulated Dose PET In Vivo PET Imaging (Receptor Mapping) QC->PET Release for Injection

General automated radiosynthesis workflow for bromo-THIQ PET tracers.

Quantitative Data: THIQ Radiotracer Profiles

The following table summarizes key quantitative metrics for validated THIQ-based radiotracers, demonstrating the versatility of the scaffold across different biological targets.

RadiotracerTarget ReceptorRadiolabeling MethodRadiochemical Yield (RCY)Specific Activity (EOS)Brain PenetrationReference
[ 11C ]A-69024 Dopamine D1 N -[ 11C ]Methylation40-60% (decay-corrected)> 74 GBq/µmolHigh (Striatum: 6.7% ID/g)[5][8]
[ 11C ]-(±)-7 Sigma-2 ( σ2​ ) N -[ 11C ]Methylation~ 45% (decay-corrected)> 50 GBq/µmolHigh (Cortex: 8.28% ID/cc)[2][9]
[ 68Ga ]Ga-TD-01 CXCR4Chelation (DOTA-THIQ)36.33 ± 1.50%55.79 ± 1.96 GBq/µmolLow (Peripheral Tumors)[1][10]
[ 18F ]Seltorexant Orexin 2 (OX2R)Nucleophilic 18F -Fluorination15-25% (decay-corrected)> 100 GBq/µmolModerate (Efflux substrate)[11]

Experimental Protocols

Protocol 1: Synthesis of [ 11C ]A-69024 via N -[ 11C ]Methylation

This protocol utilizes a bromo-THIQ precursor where the bromine atom remains in the final structure to ensure high D1 receptor affinity[6].

Materials:

  • Precursor: Desmethyl-A-69024 (1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) (1.0 mg).

  • Solvent: Anhydrous Dimethylformamide (DMF) (300 µL).

  • Alkylating Agent:[ 11C ]CH 3​ OTf (produced via gas-phase iodination of [ 11C ]CH 4​ followed by online conversion through an AgOTf column).

Step-by-Step Procedure:

  • Precursor Loading: Dissolve 1.0 mg of the desmethyl-A-69024 precursor in 300 µL of anhydrous DMF. Add 2 µL of 5 M NaOH to deprotonate the secondary amine, enhancing its nucleophilicity. Load this mixture into the reaction vessel of an automated synthesis module.

  • Isotope Trapping: Sweep [ 11C ]CH 3​ OTf from the generation module into the reaction vessel at room temperature under a steady stream of helium (15 mL/min) until radioactivity peaks.

  • Alkylation: Seal the reaction vessel and heat to 80 °C for 3 minutes. Self-Validation Check: The rapid plateau of radioactivity in the vessel confirms complete trapping; heating beyond 3 minutes offers no yield benefit and only exacerbates isotopic decay.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1 M ammonium formate). Inject the crude mixture onto a semi-preparative C18 HPLC column.

  • Formulation: Collect the radioactive fraction corresponding to[ 11C ]A-69024. Dilute with 50 mL of sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile saline.

Protocol 2: Cu-Mediated 18F -Fluorination of Bromo-THIQ Scaffolds

This protocol describes the conversion of a bromo-THIQ derivative into its 18F -fluoro analogue via Cu-mediation[3][4].

Materials:

  • Precursor: Bromo-THIQ derivative (5.0 µmol).

  • Mediator: (IPr)Cu(OTf) complex or Cu(OTf) 2​ (10.0 µmol).

  • Eluent: K 222​ /K 2​ CO 3​ solution or minimal base (e.g., KOTf).

Step-by-Step Procedure:

  • Fluoride Elution: Trap cyclotron-produced [ 18F ]F on a QMA carbonate cartridge. Elute into the reaction vessel using a solution of KOTf (2 mg) and K 222​ (5 mg) in 1 mL of Acetonitrile/Water (9:1).

  • Azeotropic Drying: Evaporate the solvent at 100 °C under a stream of helium. Add anhydrous acetonitrile (3 × 1 mL) and repeat evaporation to ensure strict anhydrous conditions. Causality: Water strongly hydrates the fluoride ion, rendering it non-nucleophilic and poisoning the Cu catalyst.

  • Complexation & Reaction: Dissolve the bromo-THIQ precursor (5.0 µmol) and the Cu mediator (10.0 µmol) in 500 µL of anhydrous DMF. Add this solution to the dried[ 18F ]KF complex.

  • Oxidative Addition/Reductive Elimination: Heat the sealed vessel to 140 °C for 20 minutes. The high temperature is required to drive the oxidative addition of the stable C−Br bond to the Cu center.

  • Purification: Cool the reactor, quench with water, and purify via semi-preparative HPLC as described in Protocol 1.

G Tracer [11C]A-69024 (Bromo-THIQ Radiotracer) D1R Dopamine D1 Receptor (Striatal GPCR) Tracer->D1R High Affinity Binding PET PET Signal Detection (High Striatum/Cerebellum Ratio) Tracer->PET Positron Decay (511 keV) Gs Gs Protein Complex D1R->Gs Antagonized/Blocked AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP

Mechanism of action and PET signal generation for the D1 antagonist [11C]A-69024.

Quality Control & Self-Validation

For both protocols, the formulated radiotracer must undergo rigorous Quality Control (QC) prior to in vivo use:

  • Radiochemical Purity (RCP): Validated via analytical HPLC equipped with a radiodetector. RCP must be > 95%. The identity of the radiotracer is confirmed by co-injection with a non-radioactive reference standard (e.g., cold A-69024 or 19F -THIQ).

  • Specific Activity: Calculated from the analytical HPLC UV trace against a standard calibration curve. High specific activity (> 50 GBq/µmol) is mandatory for CNS targets like D1 or σ2​ receptors to prevent receptor saturation (mass effect) by unlabeled carrier molecules[2][8].

  • Residual Solvents & Endotoxin: Assessed via Gas Chromatography (GC) and LAL assays, respectively, ensuring compliance with pharmacopeial standards.

Sources

Application

Application Notes and Protocols: Experimental Design for Structure-Activity Relationship (SAR) Studies of Tetrahydroisoquinolinones

Introduction: The Tetrahydroisoquinolinone Scaffold in Drug Discovery The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroisoquinolinone Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise positioning of functional groups to interact with biological targets. Consequently, THIQ derivatives have been investigated as anticancer[1][2][3], anti-inflammatory[4], antiviral[5], and neuroprotective agents[5], among others. The development of potent and selective THIQ-based drug candidates hinges on a systematic and well-designed Structure-Activity Relationship (SAR) study.

This guide provides a comprehensive framework for designing and executing SAR studies on tetrahydroisoquinolinone derivatives. We will delve into the strategic design of compound libraries, synthetic methodologies, a tiered approach to biological evaluation, and the integration of computational tools to accelerate the discovery process.

Part 1: Strategic Design of the Tetrahydroisoquinolinone Library

A successful SAR campaign begins with the thoughtful design of a focused library of analogs. The goal is to systematically probe the chemical space around the THIQ scaffold to identify key structural features that govern biological activity and selectivity.

Core Scaffold Modifications

The THIQ core itself offers several positions for modification. A systematic approach involves altering substituents at each available position on the aromatic ring and the saturated heterocyclic ring.

  • Aromatic Ring Substitution: The substitution pattern on the benzo-fused ring of the THIQ nucleus significantly influences electronic properties and potential interactions with the target protein. It is crucial to explore a range of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric properties.

  • Chirality: The C1 position of the THIQ ring is often a chiral center. It is imperative to either resolve enantiomers or develop stereoselective syntheses to evaluate the activity of individual stereoisomers, as they frequently exhibit different biological activities.

  • Nitrogen Substitution: The secondary amine of the THIQ scaffold is a key handle for introducing diversity. Acylation, alkylation, and arylation reactions can be employed to explore the impact of different substituents on potency and selectivity.[6]

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties of a lead compound while maintaining or improving its biological activity.[7][8][9] This can involve replacing functional groups or even parts of the scaffold with other groups that have similar steric and electronic properties.

  • Functional Group Isosteres: For example, a carboxylic acid could be replaced with a tetrazole to modulate acidity and cell permeability.[8] Similarly, an amide bond could be replaced with a metabolically more stable isostere like a triazole.[8]

  • Scaffold Hopping: In some cases, it may be beneficial to explore alternative heterocyclic scaffolds that mimic the overall shape and pharmacophoric features of the THIQ core.

"Hit-to-Lead" Optimization Strategies

Once an initial "hit" compound with promising activity is identified, the focus shifts to lead optimization. This involves a more focused exploration of the SAR to improve potency, selectivity, and drug-like properties.[5] Key strategies include:

  • Systematic Analoging: Based on the initial SAR, a more refined set of analogs is synthesized to probe specific interactions with the target.

  • Conformational Constraint: Introducing conformational rigidity into flexible side chains can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[6][10]

  • Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking and modeling can be used to guide the design of new analogs with improved binding affinity.[4][11][12][13]

Part 2: Synthetic Strategies for Library Generation

The efficient synthesis of a diverse library of THIQ analogs is crucial for a successful SAR study. Several robust synthetic methods have been developed for this purpose.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of the THIQ scaffold.[5] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. This method is versatile and allows for the introduction of diversity at the C1 position of the THIQ ring.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another important method for constructing the isoquinoline core.[5][14] It involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride. The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding THIQ.

Modern Synthetic Approaches

More recent synthetic methodologies, such as multi-component reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the toolbox for synthesizing diverse THIQ libraries with high efficiency.[5]

Protocol 1: General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

  • Starting Materials: A substituted β-phenylethylamine and an appropriate aldehyde.

  • Reaction: Dissolve the β-phenylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., toluene, dichloromethane).

  • Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted tetrahydroisoquinoline.

Part 3: Tiered Biological Evaluation

A tiered approach to biological evaluation is essential for efficiently screening a library of THIQ analogs and prioritizing compounds for further development.

Primary Screening: In Vitro Assays

The initial screen should be a high-throughput in vitro assay that directly measures the activity of the compounds against the intended biological target. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific downstream signaling event.[2][6][12][15]

Secondary Screening: Cellular and Functional Assays

Compounds that show promising activity in the primary screen are then advanced to more complex secondary assays. These may include:

  • Cellular Potency: Determining the EC50 or IC50 values in relevant cell lines.[2][16][3][4]

  • Selectivity Profiling: Assessing the activity of the compounds against a panel of related targets to determine their selectivity.[12][17][18]

  • Mechanism of Action Studies: Investigating how the compounds exert their biological effects.[5]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify compounds with favorable drug-like characteristics.[19][20] In silico predictions and in vitro assays can be used to evaluate parameters such as:

  • Solubility and Permeability

  • Metabolic Stability [19]

  • Cytochrome P450 Inhibition [19]

  • Cytotoxicity

Table 1: Example of a Tiered Biological Evaluation Cascade

TierAssay TypePurposeKey Parameters Measured
1 High-Throughput In Vitro AssayPrimary screening for target engagementIC50 / EC50, Ki
2 Cell-Based Functional AssaysConfirmation of cellular activity and selectivityCellular IC50 / EC50, Selectivity Index
3 In Vitro ADME/Tox AssaysEarly assessment of drug-like propertiesSolubility, Permeability, Metabolic Stability, CYP Inhibition, Cytotoxicity
4 In Vivo Pharmacokinetic (PK) StudiesEvaluation of in vivo exposureCmax, Tmax, AUC, Half-life
5 In Vivo Efficacy ModelsAssessment of therapeutic effect in animal modelsTumor growth inhibition, reduction in inflammatory markers, etc.[4][6][17]

Part 4: Integrating Computational Chemistry

Computational tools can significantly accelerate the SAR process by providing insights into the molecular basis of activity and guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][21][22][23][24] These models can be used to predict the activity of virtual compounds and prioritize them for synthesis.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that are required for biological activity. This information can then be used to search for novel scaffolds that fit the pharmacophore model.[25]

Molecular Docking

Molecular docking predicts the preferred binding mode of a ligand to its target protein.[13][26][27] This can provide valuable insights into the key interactions that govern binding affinity and can be used to design new analogs with improved potency.

Visualization of the SAR Workflow

The following diagram illustrates the iterative nature of a typical SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Modeling Library_Design Library Design (Core Mods, Bioisosteres) Synthesis Chemical Synthesis (Pictet-Spengler, etc.) Library_Design->Synthesis Primary_Screening Primary Screening (In Vitro Assays) Synthesis->Primary_Screening Compound Library Secondary_Screening Secondary Screening (Cellular Assays) Primary_Screening->Secondary_Screening ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Biological Data Computational_Modeling Computational Modeling (QSAR, Docking) SAR_Analysis->Computational_Modeling Computational_Modeling->Library_Design Design Hypothesis

Caption: Iterative workflow for a structure-activity relationship study.

Conclusion

A well-designed experimental approach is paramount for the successful elucidation of the structure-activity relationships of tetrahydroisoquinolinone derivatives. By combining strategic library design, efficient synthetic methodologies, a tiered biological evaluation cascade, and the integration of computational tools, researchers can effectively navigate the complex process of drug discovery and identify promising new therapeutic agents. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is essential for translating the potential of the THIQ scaffold into clinically useful drugs.

References

  • Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed. (2022, February 4). National Center for Biotechnology Information. Retrieved from [Link]

  • SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein | Journal of Medicinal Chemistry. (2014, November 7). ACS Publications. Retrieved from [Link]

  • SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed. (2014, December 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody-Drug Conjugates - PubMed. (2020, November 25). National Center for Biotechnology Information. Retrieved from [Link]

  • Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed. (2002, November 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed. (2018, April 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural exploration of tetrahydroisoquinoline derivatives as HDAC8 inhibitors through multi-QSAR modeling study - PubMed. (2020, March 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024, November 14). MDPI. Retrieved from [Link]

  • Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed. (2005, May 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. (2023, December 12). ACS Publications. Retrieved from [Link]

  • Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent | Journal of Medicinal Chemistry. (2019, May 17). ACS Publications. Retrieved from [Link]

  • hiv drug 1-aryl-tetrahydroisoquinoline derived using the pm3 semiempirical method - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021, December 1). Bentham Science. Retrieved from [Link]

  • Structural exploration of tetrahydroisoquinoline derivatives as HDAC8 inhibitors through multi-QSAR modeling study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) QSAR MODELING AND DESIGN OF A NEW MODEL OF ANTIHIV DRUG 1-ARYL-TETRAHYDROISOQUINOLINE DERIVED USING THE PM3 SEMIEMPIRICAL METHOD. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed. (2010, September 1). National Center for Biotechnology Information. Retrieved from [Link]

  • A diverse set of molecules utilised to develop the pharmacophore model. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega. (2021, March 15). ACS Publications. Retrieved from [Link]

  • Functional Evaluation of Tetrahydroisoquinoline-Derived Ligands Reveals Distinct Modulatory Profiles at the Muscarinic M1 Receptor | ACS Medicinal Chemistry Letters. (2026, March 7). ACS Publications. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-.... (2023, January 1). Eclética Química. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists With Favorable ADME Properties - PubMed. (2018, August 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved from [Link]

  • ADME-Tox in drug discovery: Integration of experimental and computational technologies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

High-Throughput Screening of a 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Library: A Comprehensive Application Note &amp; Protocol

Introduction & Scientific Rationale In modern drug discovery, the selection of a chemical starting point is as critical as the biological target itself. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is universally recog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, the selection of a chemical starting point is as critical as the biological target itself. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including epigenetic enzymes, G-protein coupled receptors (GPCRs), and viral helicases[1].

However, screening highly flexible libraries often leads to high entropic penalties upon target binding, reducing overall affinity. To circumvent this, our library design focuses on 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one .

  • The 3-one (lactam) modification introduces conformational rigidity, locking the scaffold into a predictable 3D geometry that enhances target selectivity.

  • The 2-methyl group acts as an N-capping moiety, preventing non-specific hydrogen bond donation and improving membrane permeability.

  • The 5-bromo substituent is the critical synthetic handle. It allows for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to rapidly generate a highly diverse, structurally focused library of thousands of derivatives.

To screen this specialized library, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is selected over standard biochemical assays because its time-delayed signal acquisition effectively eliminates short-lived autofluorescence—a common source of false positives when screening complex heterocyclic libraries[2].

Experimental Workflow & Assay Design

The following protocol outlines the adaptation of a TR-FRET assay for ultra-high-throughput screening (uHTS) in a 1536-well format. In this model, we utilize a Lanthanide chelate (Europium, Eu³⁺) as the donor fluorophore and an organic dye (e.g., Dy647 or Allophycocyanin, APC) as the acceptor[3].

HTS_Workflow N1 Library Preparation (5-Bromo-THIQ-3-one derivatives) N2 Acoustic Dispensing (Echo 555, 1536-well plate) N1->N2 N3 Reagent Addition (Target Protein + TR-FRET Tracers) N2->N3 N4 Incubation (Room Temp, 2 hours) N3->N4 N5 Signal Acquisition (Ex: 337nm, Em: 615nm & 665nm) N4->N5 N6 Data Analysis (Z'-factor & % Inhibition) N5->N6

Figure 1. Automated TR-FRET High-Throughput Screening Workflow for the THIQ library.

Reagent and Plate Specifications
ParameterSpecification / Concentration
Microplate 1536-well black, low-volume, non-binding surface (NBS)
Assay Buffer 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT
Library Compounds 10 µM final assay concentration (from 1 mM DMSO stocks)
Donor Fluorophore Anti-His-Europium Cryptate (1 nM final)
Acceptor Fluorophore Dy647-labeled tracer / peptide (20 nM final)
Total Assay Volume 5.0 µL per well

Step-by-Step HTS Protocol

Trustworthiness & Self-Validation Note: Every plate must contain intra-plate controls. Columns 1-2 should be reserved for negative controls (DMSO only, representing 0% inhibition) and positive controls (a known reference inhibitor, representing 100% inhibition). This ensures that edge effects and dispensing anomalies are immediately detectable.

Step 1: Compound Dispensing
  • Centrifuge the 384-well library source plates containing the 5-substituted-2-methyl-THIQ-3-one derivatives at 1000 x g for 1 minute.

  • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of the library compounds (1 mM in 100% DMSO) into the destination 1536-well black assay plates.

  • Dispense 50 nL of 100% DMSO into the negative control wells and 50 nL of the reference inhibitor into the positive control wells.

Step 2: Assay Assembly
  • Prepare a 2X working solution of the target protein and the Eu³⁺-labeled donor antibody in the Assay Buffer.

  • Prepare a 2X working solution of the Dy647-labeled acceptor tracer in the Assay Buffer.

  • Using a bulk reagent dispenser (e.g., Multidrop Combi), dispense 2.5 µL of the 2X target/donor solution into all wells.

  • Dispense 2.5 µL of the 2X acceptor solution into all wells. (Causality check: Adding the acceptor last initiates the competitive binding reaction, ensuring all compounds have equal pre-incubation access to the target if desired, though simultaneous addition is standard for fast-associating complexes).

Step 3: Incubation & Detection
  • Centrifuge the 1536-well plates briefly (500 x g, 30 seconds) to remove air bubbles.

  • Incubate the plates in the dark at room temperature (22°C) for 120 minutes to allow the system to reach thermodynamic equilibrium.

  • Read the plates on a multimode microplate reader (e.g., PerkinElmer EnVision) equipped with a TR-FRET module.

    • Excitation: 337 nm (Laser or Flash lamp)

    • Delay Time: 50 µs (Crucial for allowing short-lived library autofluorescence to decay)

    • Integration Time: 100 µs

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

Data Analysis and Quality Control

The raw TR-FRET signal is calculated as the dimensionless emission ratio: (Signal at 665 nm / Signal at 615 nm) × 10,000 [4].

To evaluate the robustness of the assay, the Z'-factor must be calculated for every single plate. Introduced by Zhang et al., the Z'-factor is the primary statistical measure used to quantify the separation between the positive and negative controls, accounting for both dynamic range and data variance[5].

Formula: Z' = 1 -[3(SD_positive + SD_negative) / |Mean_positive - Mean_negative|]

Table 2: Z'-Factor Interpretation Guidelines
Z'-Factor RangeAssay QualityAction Required
1.0 IdealTheoretical limit; rarely achieved in practice.
0.5 ≤ Z' < 1.0 ExcellentProceed with screening; highly reliable data[6].
0 < Z' < 0.5 MarginalPause screening. Optimize reagent concentrations or incubation times.
Z' < 0 UnusableReject plate. Indicates overlapping control signals[6].

Note: For the 5-Bromo-THIQ-3-one library screen, any plate yielding a Z' < 0.6 should be flagged for manual review, as the structural similarity of the library requires high precision to delineate subtle Structure-Activity Relationships (SAR).

Hit Triage and Validation

Primary HTS campaigns inherently produce false positives (e.g., assay interference compounds, aggregators). A rigorous triage funnel is required to validate the THIQ derivatives.

Hit_Triage T1 Primary HTS Screen (Single Concentration, 10 µM) T2 Hit Confirmation (Re-test in Triplicate) T1->T2 T3 Dose-Response Profiling (10-Point IC50 Determination) T2->T3 T4 Orthogonal Validation (Surface Plasmon Resonance / FP) T3->T4 T5 Lead Optimization (SAR on 5-position substituents) T4->T5

Figure 2. Hit triage funnel from primary screening to lead optimization.

  • Hit Definition: Compounds exhibiting >50% inhibition in the primary screen.

  • Dose-Response: Hits are re-tested in a 10-point, 3-fold serial dilution to establish accurate IC₅₀ values.

  • Orthogonal Assays: Because TR-FRET relies on fluorescence, hits must be validated using a label-free technology, such as Surface Plasmon Resonance (SPR), to confirm direct, stoichiometric binding to the target protein and rule out fluorescence quenching.

  • SAR Mapping: Once validated, the biological activity is correlated back to the specific substituents added at the 5-bromo position of the THIQ-3-one core, guiding the next iteration of medicinal chemistry.

References

  • Kumar, B. K., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available at:[Link]

  • Tang, C., et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols, 2(3), 100804. Available at:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at:[Link]

  • Sino Biological. (n.d.). How TR-FRET Empower High-Throughput Screening. Available at: [Link]

  • Du, Y., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies, 11(6), 367–381. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Welcome to the Formulation Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one . This compound presents severe developability challenges due to its highly lipophilic halogenated core, lack of hydrogen-bond donors (due to N-methylation), and rigid planar lactam structure, which together result in exceptionally poor aqueous solubility[1].

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these physicochemical barriers.

Part 1: Formulation Strategy & Decision Matrix

Q: Why does 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibit such poor aqueous solubility, and what is the best initial approach? A: The poor solubility is driven by two thermodynamic barriers: high lipophilicity (LogP) and a highly stable crystal lattice[1]. The bromine atom at the 5-position and the N-methyl group prevent water solvation and promote strong intermolecular π−π and halogen interactions. Because particle size reduction (micronization) cannot overcome the thermodynamic solubility limit, Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are the most effective strategies[2]. These techniques bypass the lattice energy barrier by presenting the drug in a pre-solubilized or high-energy state.

Formulation_Decision_Tree A 5-Bromo-2-methyl-1,2,3,4- tetrahydroisoquinolin-3-one B Physicochemical Profiling (High LogP, High Lattice Energy) A->B C Amorphous Solid Dispersion (Polymer Matrix) B->C Disrupts lattice energy D SMEDDS (Lipid/Surfactant System) B->D Solubilizes lipophilic core E Cyclodextrin Complexation (HP-β-CD Cavity) B->E Encapsulates aromatic ring

Decision matrix for solubility enhancement based on physicochemical profiling.

Part 2: Amorphous Solid Dispersions (ASDs)

Q: During Hot Melt Extrusion (HME), the extrudate of the compound and PVP-VA becomes opaque upon cooling. How do I fix this? A: Opacity is a visual indicator of amorphous-amorphous phase separation or drug recrystallization[2].

  • Causality: The highly lipophilic nature of the brominated compound makes it immiscible with the hydrophilic polymer at your chosen drug loading, meaning you have exceeded the thermodynamic solubility limit of the drug within the polymer matrix.

  • Solution: Lower the drug loading or incorporate a surfactant (e.g., Vitamin E TPGS) as a plasticizer. Plasticizers increase the free volume of the polymer, improving drug-polymer miscibility and stabilizing the drug-rich nanodroplets that form during dissolution[3].

ASD_Mechanism Crystalline Crystalline Drug (Low Energy, Insoluble) Energy Thermal/Kinetic Energy (HME or Spray Drying) Crystalline->Energy Amorphous Amorphous State (High Energy, Unstable) Energy->Amorphous ASD Stable ASD (Supersaturating System) Amorphous->ASD Polymer Polymer Matrix (Anti-plasticizer) Polymer->ASD Prevents recrystallization

Thermodynamic mechanism of Amorphous Solid Dispersion (ASD) stabilization.

Protocol: Self-Validating ASD Screening via Solvent Evaporation
  • Solvent Selection: Dissolve the drug and the selected polymer (e.g., Copovidone) in a common solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v) to ensure molecular-level mixing.

  • Mixing: Sonicate the solution for 15 minutes to guarantee complete dissolution.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to kinetically trap the drug in its amorphous state.

  • Secondary Drying: Place the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently mill the film using a mortar and pestle and sieve through a 60-mesh screen.

  • Validation: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp Bragg peaks. Follow up with Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature (Tg), proving complete miscibility[2].

Part 3: Lipid-Based Formulations (SMEDDS)

Q: My SMEDDS formulation precipitates upon dilution in simulated gastric fluid (SGF). How can I maintain drug solubilization? A: Precipitation occurs when the surfactant/co-surfactant ratio cannot maintain the drug in microemulsion droplets upon aqueous dilution[4].

  • Causality: As the formulation disperses in the aqueous medium, the solvent capacity drops. Because the drug is highly lipophilic, if the formed nanodroplets are unstable, the drug will rapidly nucleate and crystallize out of the supersaturated state[4].

  • Solution: Formulate a supersaturatable SMEDDS (s-SMEDDS) by adding a precipitation inhibitor (e.g., HPMC or PVP). The polymer delays nucleation via steric hindrance and hydrogen bonding with the surrounding media, maintaining the drug in a supersaturated state long enough for absorption.

Protocol: Step-by-Step SMEDDS Preparation and Dilution Testing
  • Excipient Selection: Select an oil phase, surfactant (e.g., Tween 80), and co-surfactant based on equilibrium solubility studies of the pure drug[4].

  • Blending: Mix the components at a predetermined ratio (e.g., 20% oil, 40% surfactant, 40% co-surfactant) using a vortex mixer until a homogenous isotropic mixture is formed.

  • Drug Loading: Add the compound to the mixture and stir magnetically at 40°C until completely dissolved.

  • Dilution Validation: Add 1 mL of the loaded SMEDDS to 250 mL of SGF (pH 1.2) at 37°C under mild agitation (50 rpm).

  • Assessment: Monitor for optical clarity and measure droplet size using Dynamic Light Scattering (DLS). A thermodynamically stable system will maintain a droplet size <100 nm without visible precipitation for at least 2 hours[4].

Part 4: Cyclodextrin Complexation

Q: I attempted to form an inclusion complex with standard β -cyclodextrin, but the solubility enhancement was marginal. Why? A: The cavity size of unmodified β -CD may not adequately accommodate the bulky 5-bromo-tetrahydroisoquinoline structure.

  • Causality: The steric hindrance from the bromine atom and the N-methyl group prevents deep insertion into the hydrophobic cavity, resulting in a low stability constant ( K1:1​ ). Furthermore, standard β -CD has limited aqueous solubility itself.

  • Solution: Switch to chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These derivatives offer a more flexible hydrophobic cavity and significantly higher aqueous solubility, driving the complexation equilibrium forward.

Quantitative Solubility Summary

The table below summarizes the theoretical performance of the discussed formulation strategies for lipophilic, high-lattice-energy compounds.

Formulation StrategyMechanism of EnhancementExpected Solubility GainPhysical Stability
Pure Crystalline Drug N/ABaseline (1x)High
Amorphous Solid Dispersion Lattice energy disruption & supersaturation[5]10x - 50xModerate (Polymer dependent)
SMEDDS Lipid solubilization & nano-droplet formation[4]50x - 100xHigh (Thermodynamically stable)
HP- β -CD Complexation Hydrophobic cavity inclusion5x - 20xHigh

References

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH).[Link]

  • Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Purdue University.[Link]

  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons, University of the Pacific.[Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering aqueous solubility issues with 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering aqueous solubility issues with 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one . As a highly lipophilic synthetic intermediate and screening library compound, it frequently exhibits "brick dust" behavior—rapid precipitation upon dilution into aqueous assay buffers.

This guide provides a mechanistic understanding of this specific molecule, actionable troubleshooting steps, and validated protocols to maintain compound solubility and ensure assay integrity.

Section 1: Mechanistic Causality – Why Does This Compound Precipitate?

Understanding the physicochemical properties of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is critical for resolving its precipitation. The molecule's insolubility is driven by three specific structural factors[1]:

  • High Lipophilicity (LogP): The addition of the heavy 5-bromo substituent to the tetrahydroisoquinoline core significantly increases the molecule's hydrophobicity, driving it to partition out of the highly polar aqueous phase.

  • Lack of Hydrogen Bond Donors: The methylation at the 2-position (N-methyl) caps the lactam nitrogen. This removes the only potential hydrogen bond donor in the molecule, drastically reducing its ability to interact with water networks.

  • Neutrality at Physiological pH: Unlike basic amines, the lactam (3-one) moiety is neutral at pH 7.4. It cannot be protonated to form a soluble salt, eliminating pH adjustment as a viable solubilization strategy.

When a concentrated DMSO stock of this compound is introduced into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated, leading to immediate nucleation and precipitation—a phenomenon known as "solvent shock"[2].

PrecipitationMechanism Stock 10 mM DMSO Stock (Fully Solvated) Shock Solvent Shock (Supersaturation) Stock->Shock Buffer Aqueous Buffer (High Polarity) Buffer->Shock Nucleation Hydrophobic Nucleation Shock->Nucleation Precipitate Aggregates / Brick Dust Nucleation->Precipitate

Mechanistic pathway of compound precipitation via solvent shock.

Section 2: Diagnostic Workflow

Before altering your assay conditions, you must determine whether the precipitation is a kinetic issue (caused by the method of addition) or a thermodynamic issue (exceeding the absolute solubility limit of the compound in that specific buffer)[3].

SolubilityWorkflow Start Compound Added to Aqueous Buffer Inspect Visual/Microscopic Inspection Start->Inspect Cloudy Cloudiness/Particles Observed? Inspect->Cloudy Centrifuge Centrifuge & Measure Scattering Cloudy->Centrifuge Yes Proceed Proceed with Assay Cloudy->Proceed No Nephelometry Kinetic Solubility (Nephelometry) Centrifuge->Nephelometry Dilution Optimize DMSO Dilution Strategy Nephelometry->Dilution Kinetic Issue Additives Use Co-solvents (Tween-20, BSA) Nephelometry->Additives Thermodynamic Issue

Workflow for diagnosing and resolving compound precipitation in aqueous assays.

Section 3: Troubleshooting Guide

Issue 1: "Solvent Shock" During Compound Addition

Symptoms: Immediate cloudiness or formation of fine particles exactly where the pipette tip dispensed the DMSO stock into the buffer[3]. Root Cause: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer creates a localized zone of high compound concentration and low DMSO concentration. The compound crashes out before it can evenly disperse[2]. Solutions:

  • Rapid Mixing: Add the small volume of DMSO stock directly to a pre-warmed aqueous buffer while vigorously vortexing or mixing. This physical disruption prevents localized high concentrations[2].

  • Intermediate Dilution: Perform a serial dilution of the stock in 100% DMSO first. By adding a larger volume of a less concentrated DMSO stock to the buffer, the concentration gradient is less severe[2][4].

  • Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the compound directly into the dry assay plate, followed by rapid buffer addition[4].

Issue 2: Exceeding Thermodynamic Solubility Limit

Symptoms: The solution initially appears clear but gradually becomes cloudy over 1-2 hours of incubation, leading to inconsistent biological assay results or artificially low compound activity[3]. Root Cause: The final assay concentration of the compound exceeds its equilibrium solubility in the specific buffer system. Solutions:

  • Reduce Final Concentration: Perform a serial dilution assay to find the highest concentration at which the compound remains soluble. Test below this threshold[3].

  • Buffer Optimization: Reduce the ionic strength of the buffer. High salt concentrations exacerbate the "salting-out" effect, forcing hydrophobic compounds out of solution.

  • Add Co-solvents/Surfactants: Introduce solubility-enhancing excipients to create hydrophobic pockets for the compound to reside in.

Section 4: Formulation Strategies and Quantitative Data

To mitigate thermodynamic precipitation, various additives can be incorporated into the assay buffer. The table below summarizes typical kinetic solubility limits for 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one under different buffer conditions (Baseline: 50 mM HEPES, pH 7.4).

Buffer AdditiveMechanism of ActionTypical Soluble Limit (µM)Recommended Use Case
None (1% DMSO only) Baseline< 5 µMStandard biochemical assays
0.01% Tween-20 Micellar solubilization~ 25 µMEnzymatic assays (prevents plastic binding)
0.1% BSA Protein-ligand carrier~ 50 µMCell-based assays, SPR
5% HP-β-CD Cyclodextrin inclusion complex> 100 µMIn vivo dosing, high-concentration assays

Section 5: Standard Operating Protocols (SOPs)

To ensure your assays are self-validating, you must empirically determine the solubility limit of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in your specific buffer system.

Protocol 1: Kinetic Solubility Measurement via Nephelometry

Objective: Rapid assessment of compound precipitation in aqueous buffer to define the maximum workable assay concentration[4].

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO[4]. Centrifuge the stock at 10,000 x g for 5 minutes to pellet any pre-existing undissolved material[3].

  • Dilution: Dilute the stock 1:100 into the target assay buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1%[4].

  • Incubation: Shake the plate for 1 hour at room temperature to allow the solution to equilibrate and any precipitation to fully form[3][4].

  • Measurement: Measure light scattering using a nephelometer or a standard microplate reader (absorbance at 620 nm serves as an effective proxy for scattering)[4].

  • Validation: Compare the scattering signal to a vehicle control (1% DMSO in buffer). A statistically significant increase in signal indicates precipitation has occurred.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Objective: Determine the true equilibrium solubility limit of the compound to ensure long-term assay stability[3].

  • Equilibration: Prepare a supersaturated solution of the compound in the assay buffer. Incubate with gentle shaking for 24-48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension using a 96-well filter plate (0.45 µm PTFE membrane) into a UV-transparent plate to remove all precipitated solid[3].

  • Standard Curve: Prepare a standard curve by making serial dilutions of the 10 mM DMSO stock in 100% DMSO, then diluting these into the aqueous buffer (matched to 1% DMSO)[3].

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λmax and calculate the absolute concentration using the standard curve[3].

Section 6: Frequently Asked Questions (FAQs)

Q: Can I just lower the pH of my buffer to dissolve the compound? A: No. Unlike many drug-like molecules that contain basic amines (which can be protonated to form soluble salts at low pH), 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a lactam. The nitrogen lone pair is delocalized into the adjacent carbonyl group, making it non-basic and neutral at physiological and acidic pH ranges. pH adjustment will not improve its solubility.

Q: My compound was soluble yesterday, but today it precipitated when I used the same DMSO stock. Why? A: This is likely due to freeze-thaw cycling. Storing DMSO stocks at -20°C or -80°C is standard practice to prevent degradation, but the freeze-thaw process can cause the compound to precipitate out of the DMSO itself[3]. Always visually inspect your DMSO stock and warm it to room temperature (or briefly sonicate) before use. Aliquoting the stock into smaller, single-use volumes is highly recommended[3].

Q: I need to test this compound at 100 µM in a cell-based assay, but it precipitates at 10 µM. What are my options? A: You cannot test a compound above its thermodynamic solubility limit in an aqueous system; any observed biological effect would be artifactual. You must either: a) use a formulation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) if compatible with your cell line, or b) acknowledge the solubility limit and report the IC50/EC50 as "> 10 µM".

References

  • Protein-Small Molecule Interactions: Mechanisms, Methods, and Advances in Drug Discovery. Molecular BioScience Hub.
  • 4-(2-Ethylphenyl)-3-thiosemicarbazide solubility issues in common solvents. Benchchem.
  • (5Z)-5-Benzylideneimidazolidine-2,4-dione. Benchchem.
  • Suspensolide | 111351-08-7. Benchchem.

Sources

Troubleshooting

"interpreting complex NMR spectra of substituted tetrahydroisoquinolines"

Welcome to the Technical Support Center for NMR Analysis. Interpreting the nuclear magnetic resonance (NMR) spectra of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) presents unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. Interpreting the nuclear magnetic resonance (NMR) spectra of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) presents unique challenges. The THIQ core is conformationally flexible, often interconverting between half-chair and envelope conformations. When combined with nitrogen inversion, restricted rotation of N-substituents, and the presence of diastereotopic protons, the resulting spectra can be highly complex.

This guide is designed to help researchers and drug development professionals troubleshoot common spectral anomalies, assign complex multiplets, and validate the stereochemical integrity of THIQ derivatives.

Diagnostic Workflow for THIQ NMR Interpretation

G N1 Acquire 1D 1H NMR at 298K N2 Are aliphatic/N-substituent signals broad or duplicated? N1->N2 N3 Perform VT-NMR (Heat to 340-373K) N2->N3 Yes (Rotamers/Exchange) N4 Are signals overlapping in the aliphatic region? N2->N4 No (Sharp signals) N3->N4 N5 Perform 2D NMR (COSY, HSQC, HMBC) N4->N5 Yes N6 Need relative stereochemistry (axial vs equatorial)? N4->N6 No N5->N6 N7 Perform NOESY/ROESY & Analyze J-couplings N6->N7 Yes N8 Complete Spectral Assignment N6->N8 No N7->N8

Workflow for resolving complex THIQ NMR spectra using VT and 2D NMR techniques.

Troubleshooting Guides & FAQs

Q1: Why are the signals for the C1, C3, and C4 protons broad and unresolved in my 1 H NMR spectrum at room temperature? A1: Broadening in the aliphatic region (2.5–4.5 ppm) is typically caused by dynamic processes occurring at an intermediate rate on the NMR timescale. For THIQs, this is usually due to conformational exchange (e.g., ring flipping between two half-chair conformations) or nitrogen inversion[1]. If your molecule has a bulky N-substituent, the steric clash during ring inversion broadens the signals. Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample increases the exchange rate, leading to sharp, time-averaged signals (fast exchange regime).

Q2: I see double the number of expected peaks for my N-Boc- or N-acetyl-THIQ. Is my sample impure? A2: It is highly likely your sample is pure but exists as a mixture of amide/carbamate rotamers. The C–N bond in carbamates and amides has partial double-bond character, restricting rotation. This results in cis and trans rotamers that exchange very slowly at room temperature, appearing as two distinct sets of peaks[2]. Solution: Heat the sample to 340–373 K in a high-boiling solvent (e.g., DMSO- d6​ ). If the peaks are rotamers, they will coalesce into a single set of peaks as the thermal energy overcomes the rotational barrier.

Q3: How do I distinguish between the diastereotopic protons at the C1, C3, and C4 positions? A3: In a substituted THIQ, the protons at C1, C3, and C4 are often diastereotopic due to adjacent chiral centers or restricted ring conformations. They occupy pseudo-axial and pseudo-equatorial positions. You can differentiate them by analyzing their scalar coupling constants ( J ). A pseudo-axial proton will exhibit a large trans-diaxial coupling ( 3Jax−ax​≈10−12 Hz) with an adjacent axial proton, whereas pseudo-equatorial protons will show smaller equatorial-equatorial or axial-equatorial couplings ( 3Jax−eq​≈3−5 Hz)[3]. Solution: Use a 2D COSY spectrum to trace the spin system from C3 to C4, and extract the J -values from a high-resolution 1D 1 H spectrum.

Q4: My THIQ has multiple methoxy groups on the aromatic ring (e.g., 6,7-dimethoxy). How do I assign them correctly? A4: Methoxy protons often overlap in the 3.7–3.9 ppm region. Because they are isolated spin systems, COSY will not help. Solution: Use 2D HMBC (Heteronuclear Multiple Bond Correlation). The methoxy protons will show a strong 3JCH​ correlation to the specific oxygen-bearing aromatic carbons (C6 or C7). You can then correlate these carbons to the adjacent aromatic protons (H5 or H8) to complete the assignment[4].

Experimental Protocols

Protocol 1: Self-Validating Variable Temperature (VT) NMR for Rotamer Analysis

This protocol ensures that spectral changes are due to conformational dynamics and not thermal degradation.

  • Sample Preparation: Dissolve 10-15 mg of the THIQ compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Tune the probe, shim the magnet, and acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the duplicated signals suspected to be rotamers.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

  • Equilibration: Critical Step—Wait exactly 5 minutes after the variable temperature unit reaches the target temperature to allow the sample to reach thermal equilibrium.

  • Coalescence Monitoring: Acquire a 1 H spectrum at each step. Observe the broadening and subsequent coalescence of the rotameric peaks into a single time-averaged peak.

  • Self-Validation (Cooling): Return the temperature to 298 K, wait 10 minutes for equilibration, and re-acquire the 1 H spectrum. Causality Check: The final spectrum must perfectly match the initial baseline spectrum. If new peaks appear or the baseline is distorted, the molecule has thermally degraded, and the high-temperature data is invalid.

Protocol 2: 2D NOESY/ROESY Setup for Stereochemical Assignment
  • Relaxation Delay Optimization: Perform a standard inversion-recovery experiment to estimate the longitudinal relaxation time ( T1​ ) of the aliphatic protons. Set the inter-scan delay (D1) to 3×T1​ (typically 2–3 seconds) to ensure quantitative NOE build-up.

  • Mixing Time ( τm​ ) Selection: For small THIQs (MW < 500 Da), NOE signals can be weak or zero depending on the correlation time. If using NOESY, set τm​ to 300–500 ms. If the molecule falls in the intermediate tumbling regime, use ROESY with a spin-lock time of 200–300 ms to guarantee positive cross-peaks.

  • Acquisition: Acquire the 2D spectrum with a minimum of 256 increments in the indirect ( t1​ ) dimension to ensure sufficient resolution to separate the overlapping C3 and C4 multiplets.

  • Validation: During processing, apply a sine-bell squared window function. Validate true spatial correlations by checking that cross-peaks are symmetric across the diagonal.

Quantitative Data: Typical THIQ Chemical Shifts

The following table summarizes the typical chemical shift ranges and coupling constants for the core atoms of an N-alkyl/aryl substituted 1,2,3,4-tetrahydroisoquinoline in CDCl 3​ .

PositionProton ( 1 H) Chemical Shift (ppm)Carbon ( 13 C) Chemical Shift (ppm)Typical Coupling Constants ( J , Hz)
C1 3.60 – 4.50 (s or ABq)45.0 – 55.0 Jgem​ = 14.0 – 16.0 (if diastereotopic)
C3 2.70 – 3.60 (m)40.0 – 49.0 Jgem​ = 11.0 – 13.0, Jax−ax​ = 10.0 – 12.0, Jax−eq​ = 3.0 – 5.0
C4 2.50 – 3.10 (m)28.0 – 35.0 Jgem​ = 15.0 – 17.0, Jax−ax​ = 10.0 – 12.0, Jax−eq​ = 3.0 – 5.0
N-CH 3​ 2.30 – 2.50 (s)42.0 – 46.0N/A
Ar-OCH 3​ 3.70 – 3.90 (s)55.0 – 56.0N/A
Ar-H (C5, C8) 6.50 – 7.20 (s or d)110.0 – 130.0 Jortho​ = 7.5 – 8.5 (if unsubstituted at C6/C7)

References

  • Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. acs.org. Available at:[Link][3]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. researchgate.net. Available at:[Link][4]

  • Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. nih.gov. Available at:[Link][2]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. nih.gov. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one .

Scaling this specific delta-lactam from bench (grams) to pilot plant (kilograms) introduces severe kinetic and thermodynamic challenges. The standard synthetic route involves the radical benzylic bromination of methyl 2-(2-bromo-6-methylphenyl)acetate followed by an amination/intramolecular lactamization cascade using methylamine. Below, we dissect the causality behind common scale-up failures and provide self-validating protocols to ensure process robustness.

Workflow & Troubleshooting Logic

G SM Starting Material: Methyl 2-(2-bromo-6-methylphenyl)acetate Bromination Step 1: Benzylic Bromination (NBS, AIBN or hv) SM->Bromination Dibromo Issue: Dibromination & Thermal Runaway Bromination->Dibromo Intermediate Intermediate: Benzylic Bromide Bromination->Intermediate Optimized Flow Solution: Continuous Flow / Semi-batch Dibromo->Flow Flow->Intermediate Lactamization Step 2: Amination & Lactamization (MeNH2, Base) Intermediate->Lactamization Oligomers Issue: Intermolecular Oligomerization Lactamization->Oligomers Product Final Product: 5-Bromo-2-methyl-THIQ-3-one Lactamization->Product Optimized Dilution Solution: Pseudo-High Dilution Addition Oligomers->Dilution Dilution->Product

Workflow and troubleshooting logic for the scale-up synthesis of 5-Bromo-2-methyl-THIQ-3-one.

Phase 1: Radical Benzylic Bromination

The Chemistry: Conversion of the C6-methyl group to a bromomethyl group using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or light).

Q1: During scale-up from 10g to 1kg, we observe a massive increase in the dibrominated byproduct and occasional thermal runaway. How do we suppress this?

The Causality: At the bench scale, all NBS is typically added at once. However, according to the widely accepted1[1], NBS is not the direct brominating agent; it serves to maintain a low, steady-state concentration of molecular bromine ( Br2​ ). At scale, poor mixing and poor heat dissipation cause local spikes in Br2​ concentration and temperature, which drastically accelerates the rate of the second bromination event (dibromination) and triggers 2[2].

The Solution: Transition from a batch process to a semi-batch continuous addition model, or utilize3[3]. By feeding NBS continuously over 8 hours, you starve the reaction of excess Br2​ , keeping the mono-to-dibromide ratio highly favorable.

Self-Validating Protocol: Semi-Batch Benzylic Bromination
  • Preparation: Charge the reactor with methyl 2-(2-bromo-6-methylphenyl)acetate (1.0 eq) in anhydrous acetonitrile (10 volumes). Add AIBN (0.05 eq). Heat to 80°C under N2​ .

  • Continuous Addition: Dissolve NBS (1.05 eq) in acetonitrile (5 volumes). Feed this solution into the reactor at a constant rate over 6-8 hours.

  • Self-Validation Check (Colorimetric): The reaction should maintain a pale yellow color. Validation: If the solution turns deep orange/red and persists, Br2​ is accumulating. This indicates radical chain termination. Corrective Action: Pause the NBS feed immediately and inject a "chaser" of AIBN (0.01 eq). Resume feed only when the color fades back to pale yellow.

  • Quench: Cool to 20°C, filter off the succinimide byproduct, and wash with saturated Na2​S2​O3​ to destroy residual Br2​ .

Phase 2: Amination & Intramolecular Lactamization

The Chemistry: The benzylic bromide undergoes an SN​2 substitution with methylamine, forming a secondary amine intermediate. This intermediate then undergoes 4[4] (expelling methanol) to form the 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one core.

Q2: Our yield of the lactam drops from 85% at bench scale to 40% at pilot scale, accompanied by a heavy, insoluble polymeric precipitate. What is happening?

The Causality: This is a classic competition between intramolecular cyclization (forming the desired 6-membered lactam) and intermolecular reaction (where the secondary amine of one molecule attacks the benzylic bromide or ester of another, forming oligomers). At bench scale, chemists often run this at high dilution (e.g., 0.05 M) to favor intramolecular kinetics. At pilot scale, high dilution is economically and physically impossible due to reactor volume limits.

The Solution: Employ a "Pseudo-High Dilution" technique. Instead of diluting the entire batch, you maintain a low instantaneous concentration of the reactive benzylic bromide by adding it dropwise to a concentrated, heated solution of methylamine.

Self-Validating Protocol: Pseudo-High Dilution Lactamization
  • Reactor A (Receiving): Charge a reactor with Methylamine (33% in absolute ethanol, 5.0 eq) and Triethylamine (2.0 eq). Heat to 60°C. (Note: 60°C ensures the lactamization rate outpaces intermolecular collisions).

  • Reactor B (Feed): Dissolve the benzylic bromide intermediate (1.0 eq) in absolute ethanol (4 volumes).

  • Addition: Pump the contents of Reactor B into Reactor A over 4 hours via a subsurface dip-tube to prevent aerosolization and ensure immediate mixing.

  • Self-Validation Check (Kinetic Tracking): Pull an aliquot every hour for HPLC. Validation: You should observe the product peak growing, but the uncyclized secondary amine intermediate must remain <5% AUC . If the intermediate exceeds 5%, the lactamization is rate-limiting. Corrective Action: Slow down the feed rate from Reactor B and increase the temperature of Reactor A by 5°C.

  • Isolation: Concentrate the mixture under vacuum to remove ethanol and excess methylamine. Add water to precipitate the crude 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one. Recrystallize from Isopropanol/Water (3:1) to achieve >99% purity without column chromatography.

Quantitative Data Summary

The table below summarizes the quantitative improvements achieved by shifting from traditional bench-scale batch methods to the optimized scale-up protocols described above.

ParameterTraditional Batch (10g)Optimized Scale-Up (1kg)Impact / Causality
NBS Addition Method All-at-once (Solid)Continuous Feed (Solution)Prevents Br2​ pooling; eliminates thermal runaway risk.
Mono : Dibromide Ratio 80 : 2096 : 4Slow addition keeps steady-state Br2​ low, favoring mono-bromination.
Lactamization Concentration 0.05 M (High Dilution)0.80 M (Pseudo-Dilution)Maximizes reactor throughput without sacrificing intramolecular kinetics.
Oligomer Formation ~5%< 2%Subsurface feed into heated amine outpaces intermolecular side-reactions.
Overall Yield (2 Steps) 68%82%Improved purity profile allows for direct crystallization, avoiding silica gel.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction ResearchG
  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination... Organic Process Research & Development (ACS)
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow The Journal of Organic Chemistry (ACS)
  • One-Pot C–H Arylation/Lactamization Cascade Reaction of Free Benzylamines The Journal of Organic Chemistry (ACS)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Evaluating Novel Anticancer Compounds: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one versus Tamoxifen in MCF-7 Cells

This guide provides a comprehensive framework for the head-to-head comparison of a novel therapeutic candidate, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, against the established standard-of-care, Tamoxifen, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the head-to-head comparison of a novel therapeutic candidate, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, against the established standard-of-care, Tamoxifen, in the context of estrogen receptor-positive (ER+) breast cancer. Our model system is the well-characterized MCF-7 human breast adenocarcinoma cell line, an industry-standard for screening ER-targeted therapies.

The core challenge in oncology drug development is not merely identifying cytotoxic agents, but characterizing their mechanisms to predict efficacy and potential resistance. While Tamoxifen's profile is well-documented, the therapeutic potential of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one remains uncharacterized. This guide, therefore, serves as a strategic roadmap, detailing the essential experiments required to generate a robust, comparative dataset. We will move beyond simple procedural lists to explain the causal logic behind each experimental choice, ensuring that the data generated is both reliable and mechanistically insightful.

Compound Profiles: The Known and the Unknown

Tamoxifen: The Established Benchmark

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. Its primary mechanism of action in breast tissue is competitive antagonism of the estrogen receptor.[1] By binding to the ER, it prevents estrogen from binding and initiating the downstream signaling cascade that promotes tumor cell proliferation.[1]

However, its activity is more complex than simple receptor blockade. At pharmacological concentrations, Tamoxifen can induce apoptosis through both ER-dependent and ER-independent pathways.[2] Evidence suggests it can trigger mitochondrial-mediated cell death and modulate signaling pathways such as the ERK pathway, which are critical for cell survival and proliferation.[2][3] This dual mechanism underscores the importance of a multi-faceted approach when evaluating new compounds against this standard.

Tamoxifen_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Tamoxifen Tamoxifen EGFR EGFR Tamoxifen->EGFR Activates ER Estrogen Receptor (ER) Tamoxifen->ER Binds & blocks ERK ERK1/2 EGFR->ERK Phosphorylates GeneExpression Altered Gene Expression ER->GeneExpression Translocates & regulates Mitochondrion Mitochondrion ERK->Mitochondrion Induces stress Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome C release Proliferation Inhibition of Cell Proliferation GeneExpression->Proliferation Experimental_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis Quantification cluster_2 Tier 3: Mechanistic Insight start Start: MCF-7 Cell Culture tier1_exp MTT Cell Viability Assay (24h, 48h, 72h) start->tier1_exp tier1_result Determine IC50 Values (Compound vs. Tamoxifen) tier1_exp->tier1_result tier2_exp Annexin V-FITC / PI Staining (Flow Cytometry) tier1_result->tier2_exp Use IC50 concentration for subsequent assays tier2_result Quantify Early Apoptosis, Late Apoptosis, Necrosis tier2_exp->tier2_result tier3_exp Western Blot Analysis tier2_result->tier3_exp tier3_result Profile Key Apoptotic Proteins (Caspases, Bcl-2 family, PARP) tier3_exp->tier3_result final_analysis Comparative Analysis & Conclusion tier3_result->final_analysis

Caption: A three-tiered workflow for comparing the two compounds.

Tier 1: Determining Cytotoxic Potency via MTT Assay

Objective: To quantitatively measure and compare the dose-dependent cytotoxic effects of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and Tamoxifen on MCF-7 cells and to calculate the half-maximal inhibitory concentration (IC50) for each.

Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [4]By assessing a range of concentrations, we can determine the potency of each compound. The IC50 value is a critical benchmark for comparing drug efficacy; a lower IC50 indicates higher potency. [5]We will test multiple time points (24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of complete growth medium. [6]Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and Tamoxifen in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [7]Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [4]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [6]6. Absorbance Reading: Gently shake the plate for 10 minutes in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. [7]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneTamoxifen
IC50 at 24h (µM) Experimental Value~17-20 µM [8][9]
IC50 at 48h (µM) Experimental Value~8-10 µM
IC50 at 72h (µM) Experimental Value~4-5 µM [5]
Caption: Hypothetical data table for summarizing IC50 results.

Tier 2: Quantifying Apoptosis by Annexin V/PI Staining

Objective: To differentiate and quantify the modes of cell death (early apoptosis, late apoptosis, necrosis) induced by each compound at their respective IC50 concentrations.

Rationale: A desirable anticancer agent should primarily induce apoptosis (programmed cell death) rather than necrosis, which can cause inflammation. This assay uses two dyes: Annexin V-FITC, which binds to phosphatidylserine exposed on the outer membrane of early apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleotide stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). [10]Flow cytometry allows for the rapid analysis of thousands of individual cells, providing robust quantitative data. [11]

Detailed Protocol: Annexin V-FITC/PI Flow Cytometry Assay
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency. Treat the cells with the predetermined IC50 concentration of each compound (and a vehicle control) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes. [12]3. Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [12][13]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [12][13]6. Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative. [13] * Late apoptotic/necrotic cells: Annexin V-positive / PI-positive. [13]

Annexin_V_Workflow A Treat MCF-7 cells with Compound or Tamoxifen (IC50) B Harvest adherent & floating cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min in dark E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Tier 3: Uncovering Mechanism with Western Blotting

Objective: To investigate the molecular pathways of apoptosis induced by each compound by measuring the expression levels of key regulatory proteins.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. [14]By probing for key markers of the apoptotic cascade, we can determine if the novel compound acts through the same or a different pathway as Tamoxifen. We will focus on initiator caspases (Caspase-9 for the intrinsic pathway), executioner caspases (Caspase-3), the cleavage of PARP (a hallmark of caspase activity), and the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [14][15]

Detailed Protocol: Western Blot for Apoptotic Markers
  • Cell Lysis: Treat MCF-7 cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. [16]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Caspase-9, cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [12]8. Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. [12]9. Analysis: Perform densitometry analysis on the bands to semi-quantify the protein levels relative to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential. [15]

    Protein Target Expected Change with Tamoxifen Observed Change with Novel Compound
    Cleaved Caspase-9 Increase [5] Experimental Value
    Cleaved Caspase-3 Increase [17] Experimental Value
    Cleaved PARP Increase [14] Experimental Value
    Bax/Bcl-2 Ratio Increase [15] Experimental Value
    Caption: Comparative table for Western Blot analysis results.

Synthesizing the Data: A Final Comparison

References

  • Mandlekar, S., & Kong, A. N. (2007). Tamoxifen-induced rapid death of MCF-7 breast cancer cells is mediated via extracellularly signal-regulated kinase signaling and can be abrogated by estrogen. Endocrinology, 148(6), 4414-4427. [Link]

  • Reddel, R. R., Murphy, L. C., & Sutherland, R. L. (1984). Tamoxifen and metabolites in MCF7 cells: Correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 44(6), 2398-2405. [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., & Farshori, N. N. (2018). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Research and Therapeutics, 14(7), 1599-1604. [Link]

  • Chen, G., Li, X., & Wang, Z. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Oncology Letters, 13(5), 3583-3588. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Kallio, A., et al. (2007). Tamoxifen-Induced Rapid Death of MCF-7 Breast Cancer Cells Is Mediated via Extracellularly Signal-Regulated Kinase Signaling and Can Be Abrogated by Estrogen. Endocrinology, 148(8), 4414-4427. [Link]

  • Rojas-Sepúlveda, D., et al. (2015). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 20(7), 12899-12915. [Link]

  • Saeed, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(14), 5413. [Link]

  • Yadav, P., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

  • Ghavami, S., et al. (2014). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian Journal of Pharmaceutical Research, 13(1), 235–242. [Link]

  • Yilmaz, M. T., & Su, E. (2023). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. DergiPark. [Link]

  • ResearchGate. (n.d.). IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72 hrs incubation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Creighton, C. J., et al. (2009). MCF-7 breast cancer cells selected for tamoxifen resistance acquire new phenotypes differing in DNA content, phospho-HER2 and PAX2 expression. Breast Cancer Research and Treatment, 118(2), 227-240. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [Link]

  • Seeger, H., et al. (2004). Inhibition of Human Breast Cancer Cell Proliferation With Estradiol Metabolites Is as Effective as With Tamoxifen. Anticancer Research, 24(3a), 1757-1760. [Link]

  • Beres, T., et al. (2019). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules, 24(9), 1746. [Link]

  • Keane, M. M., et al. (2001). Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. British Journal of Cancer, 84(4), 537-545. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • ResearchGate. (n.d.). Apoptosis detection in MCF-7 cells using annexin V − FITC/PI double-staining assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analysis of apoptosis using the Annexin V FITC-PI analysis in MCF-7 cells. ResearchGate. [Link]

  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(15), 4645. [Link]

  • ResearchGate. (n.d.). Apoptotic Markers were Analyzed by Western Blotting of Lysates of MCF-7 Cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western‐blot assay of apoptosis‐associated proteins in MCF‐7 cells. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 5-Bromo-2-methyl-1,2,3,4-tetrah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one. Given the limited publicly available data on this specific molecule, we will proceed by postulating a plausible MoA based on the known biological activities of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds and outline a rigorous, multi-faceted experimental approach to test this hypothesis.[1][2][3]

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, and anti-mycobacterial properties.[1][2] Several THIQ analogs have been shown to exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer. Therefore, for the purpose of this guide, we will hypothesize that 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one acts as an inhibitor of a specific kinase involved in cancer cell proliferation, for instance, a member of the Receptor Tyrosine Kinase (RTK) family.

This guide will compare the experimental validation of our topic compound against two well-characterized, hypothetical alternative RTK inhibitors:

  • Alternative A (Compound A): A known, potent, and selective ATP-competitive inhibitor of the hypothesized target RTK.

  • Alternative B (Compound B): A compound with a different chemical scaffold but also reported to inhibit the same target RTK, potentially through a different binding mode.

By comparing the experimental outcomes for our novel compound with these established alternatives, we can build a robust body of evidence to either support or refute our hypothesized MoA.

A Phased Approach to MoA Validation

Our validation strategy is structured in three phases, moving from broad, unbiased screening to specific, targeted assays.

Phase 1: Target Identification and Engagement

The initial and most critical step is to identify the direct cellular targets of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and to confirm that the compound physically interacts with these targets within a cellular context.[4]

Unbiased Target Identification using Chemical Proteomics

To cast a wide net for potential targets, we will employ a quantitative, mass spectrometry-based chemical proteomic assay, specifically the Kinobeads™ platform.[5][6] This technique uses immobilized broad-spectrum kinase inhibitors to enrich endogenous kinases from cell lysates.[5] By performing this as a competition binding assay, we can identify the kinases that our compound interacts with.[5]

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the hypothesized RTK signaling) to ~80% confluency.

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the lysates with a range of concentrations of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, Compound A, Compound B, or a vehicle control (e.g., DMSO).

  • Kinase Enrichment:

    • Add the Kinobeads™ slurry to each lysate and incubate to allow for the binding of kinases not occupied by the test compounds.

  • Elution, Digestion, and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases.

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.[5]

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each compound, generate dose-response curves for each identified kinase by plotting the protein abundance against the compound concentration.

    • The kinases whose binding to the beads is competed off in a dose-dependent manner are the targets of the compound. Calculate the apparent dissociation constants (Kdapp) for these interactions.[5]

Target Engagement Confirmation in Intact Cells

While Kinobeads™ profiling identifies potential targets, it is crucial to confirm that the compound engages these targets in a live-cell environment.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[9][10][11][12][13] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][12]

  • Cell Treatment:

    • Seed a relevant cancer cell line in multiple plates.

    • Treat the cells with a high concentration of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, Compound A, Compound B, or a vehicle control for a defined period.

  • Heat Challenge:

    • After incubation, heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.[13]

    • Quantify the amount of the specific target protein (identified from the Kinobeads™ assay) remaining in the soluble fraction using Western blotting.[7][14][15][16]

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Phase 2: Downstream Signaling Pathway Analysis

Once a direct target is identified and confirmed, the next logical step is to investigate the functional consequences of target engagement. If our compound inhibits the hypothesized RTK, we would expect to see a modulation of its downstream signaling pathway.

Western Blot Analysis of Key Signaling Nodes

Western blotting is a standard technique to measure changes in the expression and phosphorylation status of proteins in a signaling cascade.[7][14][16]

  • Cell Treatment:

    • Culture a relevant cancer cell line and serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with a dose-range of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, Compound A, Compound B, or a vehicle control.

    • Stimulate the cells with the cognate ligand for the hypothesized RTK to activate the signaling pathway.

  • Lysate Preparation and Protein Quantification:

    • Prepare whole-cell lysates at different time points post-stimulation.

    • Normalize the protein concentration for all samples.[10]

  • SDS-PAGE and Immunoblotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[7][15]

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target RTK and key downstream proteins (e.g., Akt, ERK).

    • Incubate with a corresponding enzyme-linked secondary antibody and detect the signal using a chemiluminescent substrate.[7]

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the inhibition of pathway activation by our compound to that of the known inhibitors.

Phase 3: Cellular Phenotypic Assays

The final phase of MoA validation is to link the molecular mechanism to a relevant cellular phenotype.[17][18][19][20] If our compound inhibits a key RTK involved in cell proliferation, we would expect it to have an anti-proliferative effect.

Cell Viability and Proliferation Assays

A variety of assays can be used to measure the effect of a compound on cell viability and proliferation. A common and straightforward method is the MTT or similar colorimetric assay.

  • Cell Seeding and Treatment:

    • Seed a relevant cancer cell line in 96-well plates.

    • After allowing the cells to adhere, treat them with a serial dilution of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, Compound A, Compound B, or a vehicle control.

  • Incubation and Assay:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate to allow for its conversion to formazan by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each compound concentration.

    • Plot the viability against the compound concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Target Profile of Test Compounds from Kinobeads™ Assay

Kinase Target5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (Kdapp, nM)Compound A (Kdapp, nM)Compound B (Kdapp, nM)
Hypothesized RTKExperimental ValueKnown ValueKnown Value
Off-Target 1Experimental ValueKnown ValueKnown Value
Off-Target 2Experimental ValueKnown ValueKnown Value

Table 2: Cellular Target Engagement and Phenotypic Effects

CompoundCETSA® Thermal Shift (°C)Inhibition of RTK Phosphorylation (IC50, nM)Anti-proliferative Activity (IC50, nM)
5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneExperimental ValueExperimental ValueExperimental Value
Compound AExperimental ValueExperimental ValueExperimental Value
Compound BExperimental ValueExperimental ValueExperimental Value

A strong validation of the hypothesized MoA would be characterized by:

  • Selective binding to the hypothesized RTK in the Kinobeads™ assay, with a profile similar to Compound A.

  • A significant thermal shift in the CETSA® assay for the hypothesized RTK, confirming on-target engagement in cells.

  • Dose-dependent inhibition of the downstream signaling pathway at concentrations consistent with target engagement.

  • Anti-proliferative effects in a relevant cell line with an IC50 value that correlates with the concentrations required for target engagement and pathway inhibition.

Visualizing the Workflow and Hypothesized Pathway

MoA_Validation_Workflow cluster_Phase1 Phase 1: Target Identification & Engagement cluster_Phase2 Phase 2: Pathway Analysis cluster_Phase3 Phase 3: Phenotypic Analysis P1_1 Unbiased Target ID (Kinobeads™) P1_2 Cellular Target Engagement (CETSA®) P1_1->P1_2 Confirm in intact cells P2_1 Downstream Signaling (Western Blot) P1_2->P2_1 Assess functional consequence P3_1 Cellular Phenotype (Proliferation Assay) P2_1->P3_1 Link to cellular effect

Caption: A streamlined workflow for the validation of the mechanism of action.

Hypothesized_Signaling_Pathway Ligand Growth Factor Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Downstream Downstream Signaling (e.g., Akt, ERK) RTK->Downstream Phosphorylates & Activates Compound 5-Bromo-2-methyl- 1,2,3,4-tetrahydroisoquinolin-3-one Compound->RTK Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Hypothesized signaling pathway and point of inhibition.

References

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.
  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? MtoZ Biolabs.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace.
  • Phenotypic profiling in drug discovery. (2019). Drug Target Review.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Phenotypic Screening. Revvity.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Phenotypic Assays in Drug Discovery: a resurgence. (2018). Crimson Publishers.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Chemical Biology.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH.
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). Journal of Proteome Research.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Western blot protocol. Abcam.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Developing and Validating Assays for Small-Molecule Biomarkers.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI.
  • Western Blot Protocol & Troubleshooting Guide. Assay Genie.
  • Western Blot Protocol. R&D Systems.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Inform
  • 5-Bromo-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. MilliporeSigma.
  • 5-broMo-2-Methyl-3,4-dihydroisoquinolin-1(2H)-one. NextSDS.
  • 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
  • Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. (2022). Organic Letters.
  • 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem.
  • Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Methyl (R)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.